6-Hydroxy-2-methylquinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-10-8-3-2-6(12)4-7(8)9(13)11-5/h2-4,12H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCWCWOPKFEBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388733 | |
| Record name | 6-HYDROXY-2-METHYLQUINAZOLIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1882-77-5 | |
| Record name | 6-HYDROXY-2-METHYLQUINAZOLIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1882-77-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Hydroxy-2-methylquinazolin-4(3H)-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 6-Hydroxy-2-methylquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule in public literature, this guide also incorporates data from closely related analogs to provide a thorough understanding of its expected characteristics.
Chemical Properties
This compound belongs to the quinazolinone class of compounds, which are known for their diverse biological activities.[1] The physicochemical properties of this molecule are crucial for its handling, formulation, and biological interactions.
General Properties
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1882-77-5 | N/A |
| Molecular Formula | C₉H₈N₂O₂ | [3] |
| Molecular Weight | 176.17 g/mol | [3] |
| Appearance | Expected to be a solid. | [3] |
Physicochemical Data
Quantitative experimental data for this compound is not extensively reported. The following table includes predicted values and data from similar quinazolinone structures to provide an estimate of its properties.
| Property | Value | Notes |
| Melting Point | Not available. | The related compound 2-methyl-4(3H)-quinazolinone has a melting point of 231-233 °C.[4] |
| Boiling Point | Not available. | High boiling point expected due to hydrogen bonding and aromaticity. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and ethanol. | General solubility profile for quinazolinone derivatives.[5][6] |
| pKa | Not available. | The pKa of the phenolic hydroxyl group and the amide proton would be the principal determinants of its acidic/basic character. A study on quinazoline derivatives suggests that the pKa can be influenced by substituents.[7] |
| LogP (predicted) | 0.3 | This value suggests a relatively low lipophilicity.[2] |
Chemical Structure and Spectroscopic Data
The structure of this compound consists of a bicyclic system where a pyrimidine ring is fused to a benzene ring. It features a hydroxyl group at position 6, a methyl group at position 2, and a ketone at position 4. The "(3H)" designation indicates the location of the hydrogen atom on the nitrogen at position 3.
SMILES: CC1=NC2=C(C=C(C=C2)O)C(=O)N1[3]
InChI: 1S/C9H8N2O2/c1-5-10-8-3-2-6(12)4-7(8)9(13)11-5/h2-4,12H,1H3,(H,10,11,13)[3]
Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H and O-H protons.
-
Aromatic Protons: The protons on the benzene ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The substitution pattern will lead to a specific splitting pattern.
-
Methyl Protons: A singlet for the methyl group at position 2 would be expected in the upfield region (around δ 2.3-2.5 ppm).
-
NH and OH Protons: The amide (N-H) and hydroxyl (O-H) protons will likely appear as broad singlets and their chemical shifts can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the nine carbon atoms in the molecule.
-
Carbonyl Carbon: The carbonyl carbon (C4) will be the most downfield signal, typically in the range of δ 160-165 ppm.
-
Aromatic and Heterocyclic Carbons: The carbons of the fused ring system will appear between δ 110-155 ppm. The carbon bearing the hydroxyl group (C6) and the carbon attached to the nitrogen atoms will have characteristic chemical shifts.
-
Methyl Carbon: The methyl carbon will be the most upfield signal, typically around δ 20-25 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H Stretch: A moderate band around 3200-3400 cm⁻¹, which may overlap with the O-H stretch.
-
C=O Stretch: A strong, sharp absorption band around 1650-1690 cm⁻¹ for the amide carbonyl group.
-
C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region.
-
C-O Stretch: A band in the 1200-1300 cm⁻¹ region.
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern would likely involve the loss of small molecules such as CO and HCN, as well as fragmentation of the methyl group.[11]
Experimental Protocols
Proposed Synthesis of this compound
A common and effective method for the synthesis of 2-methylquinazolin-4(3H)-ones involves the reaction of the corresponding anthranilic acid derivative with acetic anhydride to form an intermediate benzoxazinone, followed by reaction with an amine.[12][13] For the synthesis of the title compound, 2-amino-5-hydroxybenzoic acid would be the logical starting material.
Step 1: Synthesis of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one
-
A mixture of 2-amino-5-hydroxybenzoic acid and an excess of acetic anhydride is heated at reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.
-
The resulting solid is washed with a non-polar solvent (e.g., hexane) to yield the intermediate benzoxazinone.
Step 2: Synthesis of this compound
-
The crude 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one is dissolved in a suitable solvent such as ethanol.
-
An aqueous solution of ammonia is added to the mixture.
-
The reaction mixture is stirred at room temperature or gently heated.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to afford this compound.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1769-24-0 CAS MSDS (2-METHYL-4(3H)-QUINAZOLINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buy 2-(2-Hydroxyphenyl)-6-methylquinazolin-4(1H)-one (EVT-11998364) | 88220-45-5 [evitachem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) | MDPI [mdpi.com]
- 11. 4(3H)-Quinazolinone, 3-(4-hydroxy-2-methylphenyl)-2-methyl- [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to 6-Hydroxy-2-methylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Hydroxy-2-methylquinazolin-4(3H)-one, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, synthetic methodologies, and known biological activities, offering valuable insights for researchers in the field.
Chemical Identity and Properties
This compound is a quinazolinone derivative characterized by a hydroxyl group at the 6th position and a methyl group at the 2nd position of the quinazolinone core. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| CAS Number | 1882-77-5[1] |
| IUPAC Name | This compound |
| Synonyms | 2-METHYL-QUINAZOLINE-4,6-DIOL, 2-Methyl-6-hydroxy-4-quinazolinone |
| Chemical Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, typically starting from substituted anthranilic acids. A common and effective synthetic route involves the cyclization of an appropriately substituted anthranilic acid derivative.
General Synthesis of 2-Methyl-4(3H)-quinazolinones
A widely employed method for the synthesis of 2-methyl-4(3H)-quinazolinone derivatives involves a two-step reaction sequence starting from anthranilic acid.[1][2] The first step is the formation of a benzoxazinone intermediate, followed by reaction with an amine.
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
A common precursor for 2-methyl-quinazolinones is 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is typically synthesized by the thermal cyclization of anthranilic acid with acetic anhydride.[2]
-
Reactants: Anthranilic acid, Acetic anhydride
-
Procedure: A mixture of anthranilic acid and acetic anhydride is refluxed. The excess acetic anhydride and the acetic acid byproduct are then removed under reduced pressure to yield the crude benzoxazinone.
Step 2: Synthesis of 3-substituted-2-methylquinazolin-4(3H)-one
The benzoxazinone intermediate is then reacted with an appropriate amine to form the desired quinazolinone. For the synthesis of unsubstituted N-3 quinazolinones, ammonia or a source of ammonia can be used.
-
Reactants: 2-Methyl-4H-3,1-benzoxazin-4-one, Amine (e.g., ammonia, hydrazine hydrate)
-
Procedure: The benzoxazinone is condensed with an amine. For instance, reaction with hydrazine hydrate in ethanol under reflux yields 3-amino-2-methylquinazolin-4(3H)-one.[2][3]
Proposed Synthesis of this compound
Based on established synthetic strategies for quinazolinone derivatives, a plausible pathway for the synthesis of this compound would start from 2-amino-5-hydroxybenzoic acid (5-hydroxyanthranilic acid).
Experimental Workflow:
Caption: Proposed two-step synthesis of this compound.
Biological Activity and Signaling Pathways
The quinazolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds, including approved drugs. Derivatives of quinazolin-4(3H)-one are known to exhibit a wide range of pharmacological activities, with anticancer, antibacterial, and anti-inflammatory properties being the most prominent.
Anticancer Activity and Kinase Inhibition
A significant body of research has focused on the anticancer potential of quinazolinone derivatives. Many of these compounds function as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. Key kinase targets include:
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Cyclin-Dependent Kinases (CDKs)
The inhibitory action of quinazolinones on these kinases disrupts downstream signaling pathways that regulate cell growth, angiogenesis, and apoptosis.
While specific studies detailing the biological targets of this compound are limited, its structural similarity to other known kinase inhibitors suggests that it may also exert its biological effects through the modulation of kinase activity.
Illustrative Signaling Pathway:
The following diagram illustrates a generalized signaling pathway that can be targeted by quinazolinone-based kinase inhibitors.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinazolinone derivative.
This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. The information provided on the chemical properties, synthesis, and potential biological activities of this compound is intended to facilitate further investigation and application of this compound.
References
6-Hydroxy-2-methylquinazolin-4(3H)-one IUPAC name and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
This technical guide provides a detailed overview of 6-Hydroxy-2-methylquinazolin-4(3H)-one, a heterocyclic organic compound belonging to the quinazolinone class. Due to the limited specific experimental data for this particular derivative, this guide also includes representative information for the broader class of 2-methylquinazolin-4(3H)-ones to provide a comprehensive understanding of their chemical and biological context.
IUPAC Name: this compound
Molecular Formula: C₉H₈N₂O₂
| Property | Value | Source |
| Molecular Weight | 176.17 g/mol | [1] |
| CAS Number | 1882-77-5 | |
| Canonical SMILES | CC1=NC2=C(C=C(C=C2)O)C(=O)N1 | [1] |
| InChI Key | QMCWCWOPKFEBHC-UHFFFAOYSA-N | [1] |
Physicochemical and Predicted Data
| Predicted Property | Value | Source |
| XlogP | 0.3 | [2] |
| Monoisotopic Mass | 176.05858 Da | [2] |
Predicted Collision Cross Section (CCS) values (Ų) per adduct:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 177.06586 | 134.3 |
| [M+Na]⁺ | 199.04780 | 145.4 |
| [M-H]⁻ | 175.05130 | 134.5 |
| [M+NH₄]⁺ | 194.09240 | 152.1 |
| [M+K]⁺ | 215.02174 | 141.0 |
| [M+H-H₂O]⁺ | 159.05584 | 127.8 |
| [M+HCOO]⁻ | 221.05678 | 153.7 |
| [M+CH₃COO]⁻ | 235.07243 | 175.9 |
| [M+Na-2H]⁻ | 197.03325 | 142.7 |
| [M]⁺ | 176.05803 | 133.7 |
| [M]⁻ | 176.05913 | 133.7 |
| Data from PubChemLite, calculated using CCSbase.[2] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively documented in the available literature. However, the synthesis of the parent compound, 2-methylquinazolin-4(3H)-one, is well-established and provides a representative methodology.
Representative Experimental Protocol: Synthesis of 2-Methylquinazolin-4(3H)-one
This two-step synthesis proceeds via the formation of a benzoxazinone intermediate.
Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one
-
Reactants: Anthranilic acid and acetic anhydride.
-
Procedure: Anthranilic acid is heated with acetic anhydride under microwave irradiation in a neat (solvent-free) condition. The reaction mixture is heated for approximately 8-10 minutes. This reaction leads to the formation of 2-methyl-4H-3,1-benzoxazin-4-one.
-
Work-up: The resulting product can be purified by recrystallization.
Step 2: Synthesis of 2-methylquinazolin-4(3H)-one
-
Reactants: 2-methyl-4H-3,1-benzoxazin-4-one and ammonia.
-
Procedure: The 2-methyl-4H-3,1-benzoxazin-4-one intermediate is reacted with ammonia. This reaction can be carried out on a solid support and assisted by microwave irradiation to improve efficiency.
-
Work-up: The crude product is extracted with a suitable solvent, such as methanol, and can be further purified by chromatography or recrystallization.
This method is a common and efficient way to produce the 2-methylquinazolin-4(3H)-one scaffold.
Biological Activity and Therapeutic Potential
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.
While specific biological data for this compound is limited, the broader class of quinazolinone derivatives has been extensively studied. A notable area of research is their activity as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The inhibition of VEGFR-2 is a validated strategy in cancer therapy.
Representative Signaling Pathway: VEGFR-2 Inhibition by Quinazolinone Derivatives
Several quinazolinone derivatives have been developed as inhibitors of the VEGFR-2 signaling pathway. This pathway is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby preventing tumor neovascularization.
Below is a diagram illustrating the general mechanism of VEGFR-2 signaling and its inhibition.
Caption: VEGFR-2 signaling pathway and its inhibition by quinazolinone derivatives.
Conclusion
This compound is a member of the pharmacologically significant quinazolinone family. While specific research on this particular derivative is not extensive, the broader class of 2-methylquinazolin-4(3H)-ones demonstrates significant therapeutic potential, particularly as kinase inhibitors in oncology. Further investigation into the synthesis and biological activity of this compound is warranted to explore its potential as a novel therapeutic agent. The synthetic methodologies and biological pathways described for related compounds provide a solid foundation for future research in this area.
References
A Technical Guide to the Discovery and Natural Occurrence of Quinazolinone Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery, natural sources, biosynthesis, and isolation of quinazolinone alkaloids, a significant class of heterocyclic compounds known for their diverse and potent biological activities.
Introduction and Historical Discovery
Quinazolinone alkaloids are a class of fused heterocyclic compounds containing a benzene ring fused to a pyrimidine ring.[1] Their core structure is a fundamental building block for over 200 naturally occurring alkaloids and a "privileged structure" in medicinal chemistry for drug development.[2][3] The history of quinazolinone alkaloids began with the isolation of the first member, vasicine, from the leaves of Adhatoda vasica in 1888.[4] A significant milestone was the discovery of febrifugine from the Chinese plant Dichroa febrifuga, which exhibited potent antimalarial activity and spurred further research into this class of compounds.[4][5] Since these initial discoveries, approximately 200 naturally occurring quinazolinone alkaloids were identified by 2005, with an additional 55 new structures isolated in the subsequent decade alone.[6]
Natural Occurrence
Quinazolinone alkaloids are widely distributed in nature, having been isolated from various plants, microorganisms (including fungi and bacteria), and even animals.[2]
-
Plants: They are found in several plant families. Notable examples include Adhatoda spp. (Acanthaceae), Peganum harmala (Nitrariaceae), Dichroa spp. (Hydrangeaceae), and Evodia spp. (Rutaceae).[7][8]
-
Microorganisms: Fungi, particularly endophytic and marine-derived species, are a rich source of structurally diverse quinazolinone alkaloids.[9] Genera such as Penicillium and Aspergillus are known to produce these compounds.[3][9] For instance, Auranomides A-C were isolated from Penicillium aurantiogriseum, and an entomopathogenic fungus, Isaria farinosa, was found to produce 2-(4-Hydroxybenzyl)quinazolinon-4(3H)-one.[3] The marine environment is increasingly recognized as a significant and untapped resource for novel quinazolinone alkaloids.[10][11]
-
Animals: While less common, some quinazolinone alkaloids have been identified in animal sources.[2]
Biosynthesis of Quinazolinone Alkaloids
The biosynthetic pathway of most quinazolinone alkaloids originates from the amino acid anthranilic acid . This precursor undergoes a series of enzymatic reactions, often involving condensation with another amino acid or its derivative, followed by cyclization and subsequent modifications to yield the diverse range of quinazolinone structures observed in nature.
Below is a generalized logical diagram illustrating the core biosynthetic pathway.
Caption: Generalized biosynthetic pathway of quinazolinone alkaloids.
Quantitative Data on Natural Occurrence
The concentration of quinazolinone alkaloids can vary significantly depending on the species, the part of the organism, and environmental conditions. The following table summarizes quantitative data from selected natural sources.
| Alkaloid | Natural Source | Plant/Fungal Part | Yield/Concentration (% w/w) | Reference |
| Peganine (Vasicine) | Peganum harmala | Dry Seeds | ~1.0% | [8][12] |
| Peganine Glycoside | Peganum harmala | Dry Seeds | ~3.9% | [8][12] |
| Deoxypeganine | Peganum harmala | Immature/Green Fruits | High amounts (not specified) | [8][12] |
| Saponins | Crinum zeylanicum | Bulb | 13.08 - 37.20% | [13] |
| Alkaloids (Total) | Crinum zeylanicum | Bulb | 4.62 - 22.14% | [13] |
Experimental Protocols: Isolation and Characterization
The isolation and structural elucidation of quinazolinone alkaloids involve a series of standard and advanced phytochemical techniques.
A typical workflow for the isolation of these alkaloids is outlined in the diagram below. This process, known as bioassay-directed isolation, uses biological activity to guide the purification process.[3]
Caption: General workflow for bioassay-directed isolation of alkaloids.
A. Extraction:
-
The dried and powdered source material (e.g., plant leaves, fungal mycelia) is subjected to solvent extraction.
-
Commonly, a multi-step extraction is performed using solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and methanol (MeOH), to separate compounds based on their solubility.[13]
-
The resulting solutions are concentrated under reduced pressure (e.g., using a rotary evaporator) to yield crude extracts.
B. Isolation and Purification:
-
Column Chromatography (CC): The crude extract is first fractionated using CC over a stationary phase like silica gel. A gradient elution system (e.g., hexane-EtOAc followed by EtOAc-MeOH) is used to separate the compounds into fractions of decreasing complexity.
-
High-Performance Liquid Chromatography (HPLC): Active fractions identified from bioassays are subjected to preparative or semi-preparative HPLC for final purification. A reversed-phase C18 column is often used with a mobile phase such as a methanol-water or acetonitrile-water gradient.
C. Structure Elucidation and Characterization: The chemical structures of isolated pure compounds are determined using a combination of modern spectroscopic techniques.[14][15]
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental formula of the compound.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments is crucial for elucidating the complete chemical structure.
-
1D NMR (¹H and ¹³C): Provides information about the types and numbers of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. ¹H-¹H COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, which is essential for assembling the molecular skeleton.[9]
-
-
Infrared (IR) Spectroscopy: Used to identify key functional groups present in the molecule, such as carbonyls (C=O) and hydroxyls (O-H).[16]
-
X-ray Crystallography: When suitable crystals of the compound can be grown, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[17]
This comprehensive approach, from discovery in natural sources to detailed chemical characterization, is fundamental to advancing the research and development of quinazolinone alkaloids as potential therapeutic agents.
References
- 1. Quinazoline - Wikipedia [en.wikipedia.org]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in the chemistry of quinazolinone alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A New Quinazolinone Alkaloid along with Known Compounds with Seed-Germination-Promoting Activity from Rhodiola tibetica Endophytic Fungus Penicillium sp. HJT-A-6 | MDPI [mdpi.com]
- 10. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification, occurrence and activity of quinazoline alkaloids in Peganum harmala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 14. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Profile of 6-Hydroxy-2-methylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Hydroxy-2-methylquinazolin-4(3H)-one, a quinazolinone derivative of significant interest in medicinal chemistry. Quinazolinone scaffolds are known to exhibit a wide range of biological activities, making their structural elucidation crucial for the rational design of novel therapeutic agents. This document presents available mass spectrometry data, representative spectroscopic data from closely related analogs, detailed experimental protocols for spectroscopic analysis, and visualizations of a relevant biological pathway and an experimental workflow.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol [1] |
| Appearance | Expected to be a solid |
| SMILES | CC1=NC2=C(C=C(C=C2)O)C(=O)N1[2] |
| InChIKey | QMCWCWOPKFEBHC-UHFFFAOYSA-N[2] |
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming its elemental composition. The predicted monoisotopic mass is 176.05858 Da[2].
Table 1: Predicted Mass Spectrometry Data for this compound Adducts [2][3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 177.06586 |
| [M+Na]⁺ | 199.04780 |
| [M-H]⁻ | 175.05130 |
| [M+NH₄]⁺ | 194.09240 |
| [M+K]⁺ | 215.02174 |
| [M]⁺ | 176.05803 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insights into the molecular structure. Spectra are typically recorded in deuterated solvents such as DMSO-d₆. While specific data for this compound is unavailable, the following tables present representative data from analogous quinazolinone structures to guide spectral interpretation.
Table 2: Representative ¹H NMR Data for a Substituted Quinazolinone
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N-H |
| ~9.8 | s | 1H | Ar-OH |
| ~7.9 | d | 1H | Ar-H |
| ~7.6 | dd | 1H | Ar-H |
| ~7.2 | d | 1H | Ar-H |
| ~2.4 | s | 3H | -CH₃ |
Table 3: Representative ¹³C NMR Data for a Substituted Quinazolinone
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~162.0 | C=O |
| ~155.0 | C-OH |
| ~152.0 | C=N |
| ~148.0 | Ar-C (quaternary) |
| ~127.0 | Ar-CH |
| ~125.0 | Ar-CH |
| ~120.0 | Ar-C (quaternary) |
| ~115.0 | Ar-CH |
| ~21.0 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, amine, carbonyl, and aromatic moieties.
Table 4: Representative IR Absorption Bands for a Hydroxylated Quinazolinone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (hydroxyl) |
| 3200 - 3100 | Medium | N-H stretch (amide) |
| ~3050 | Weak | Ar C-H stretch |
| ~1680 | Strong | C=O stretch (amide) |
| ~1610 | Medium-Strong | C=N stretch |
| ~1590, 1480 | Medium | Ar C=C stretch |
| ~1250 | Medium | C-O stretch (phenol) |
Experimental Protocols
The following are standard protocols for the spectroscopic analysis of quinazolinone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution, using sonication if necessary[2].
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Data Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm and a relaxation delay of 1-2 seconds[2].
-
¹³C NMR Data Acquisition : Acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR[2].
-
Data Processing : Process the raw data using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C)[2].
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation : Grind 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle to obtain a fine powder[2].
-
Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a translucent pellet[2].
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹[2].
-
Data Analysis : Identify the functional groups by analyzing the positions and intensities of the absorption bands.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation : Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) for accurate mass determination.
-
Data Acquisition : Infuse the sample solution into the ion source. Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
-
Data Analysis : Determine the molecular weight from the m/z values of the molecular ion and common adducts. Compare the experimental mass to the theoretical mass to confirm the elemental composition.
Visualizations
Signaling Pathway
Quinazolinone derivatives have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers[4]. The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition by quinazolinone compounds.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of Substituted Quinazolinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical characteristics of substituted quinazolinones, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their diverse biological activities, understanding their properties is crucial for the rational design of novel therapeutic agents.[1]
Core Structure and Physicochemical Properties
The fundamental scaffold of a quinazolinone consists of a benzene ring fused to a pyrimidinone ring.[2] The most common and biologically relevant isomer is 4(3H)-quinazolinone.[3] The properties of these compounds can be significantly altered by substitutions at various positions, primarily at the 2, 3, 6, and 8 positions, which affects their physicochemical characteristics and, consequently, their biological activity.[4]
Table 1: Physicochemical Properties of Unsubstituted 4(3H)-Quinazolinone
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O | [5][6] |
| Molecular Weight | 146.15 g/mol | [5][6] |
| CAS Number | 491-36-1 | [5][6] |
| Appearance | White solid | [5] |
| Tautomerism | Exhibits lactam-lactim tautomerism | [4] |
Substitutions on this core structure can dramatically influence properties like solubility, lipophilicity (LogP), and melting point, which are critical for drug development. For instance, the introduction of polar groups can increase aqueous solubility, while non-polar moieties can enhance lipid solubility.
Synthesis of Substituted Quinazolinones
A variety of synthetic routes to substituted quinazolinones have been developed. A prevalent and classic method involves the condensation of an anthranilic acid derivative with a suitable reagent, followed by cyclization. One common approach is the reaction of anthranilic acid with an acyl chloride to form a benzoxazinone intermediate, which is then treated with an amine to yield the desired 2,3-substituted quinazolinone.[7]
Modern approaches often utilize microwave-assisted synthesis or green chemistry principles, such as using deep eutectic solvents, to improve yields and reduce reaction times.[8] Another common method is the condensation of 2-aminobenzamide with various aldehydes.[9]
dot ```dot graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, size="7.6,4", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions A [label="Anthranilic Acid\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Acylating Agent\n(e.g., Acetic Anhydride)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Step 1: Acylation &\nCyclization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="2-Substituted-4H-3,1-\nbenzoxazin-4-one\n(Intermediate)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Amine (R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Step 2: Aminolysis &\nRing Opening/Closing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="2,3-Disubstituted-\n4(3H)-quinazolinone\n(Final Product)", shape=folder, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions A -> C; B -> C; C -> D [label="Formation of\nIntermediate"]; D -> F; E -> F; F -> G [label="Product Formation"]; }
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinone-based drugs.
Structure-Activity Relationships (SAR)
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. [10]For quinazolinones, SAR studies have revealed that the nature and position of substituents are critical for activity. [4]
-
Position 2: Substitutions with aromatic or heterocyclic rings can influence interactions with target proteins. [4]* Position 3: Modifications at this position can significantly alter potency and selectivity. [4]* Positions 6 and 8: Introducing small, electron-withdrawing groups on the benzene ring can enhance anticancer activity. [4] QSAR models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of novel compounds, thereby guiding the design of more potent and selective drug candidates and reducing the need for extensive synthesis and testing.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4(1H)-Quinazolinone [webbook.nist.gov]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fiveable.me [fiveable.me]
The Quinazolinone Scaffold: A Versatile Nucleus with Diverse Pharmacological Activities
A Technical Guide for Researchers and Drug Development Professionals
The quinazolinone scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidinone ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, making it a focal point for the discovery and development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant pharmacological potentials of the quinazolinone core, with a focus on its anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of drug discovery and development.
Anticancer Activity
Quinazolinone derivatives have shown significant promise as anticancer agents, with several compounds having progressed to clinical use. Their mechanism of action is often targeted, focusing on key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various quinazolinone derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | A549 (Lung) | 0.015 | [1] |
| Erlotinib | A431 (Skin) | 0.002 | [2] |
| Lapatinib | MCF-7 (Breast) | 5.9 | [3] |
| Compound 3j | MCF-7 (Breast) | 0.20 | [3] |
| Compound 3g | A2780 (Ovarian) | 0.14 | [3] |
| Compound 125 | MDA-MB-231 (Breast) | 0.43 | [4] |
| Compound 101 | MCF-7 (Breast) | 0.34 | [5] |
| Compound 106 | - | 0.47 (Cdk4 inhibition) | [5] |
| Compound 127 | A549 (Lung) | 12.30 | [5] |
| Compound 128 | HepG-2 (Liver) | 1.11 | [5] |
| Compound 129 | HepG-2 (Liver) | 4.28 | [5] |
| PVHD121 (15) | A549 (Lung) | in micromolar range | [6] |
| Compound 29 | - | nanomolar range (PARP-1 inhibitor) | [6] |
| Compound 46 | A549 (Lung) | good activity | [6] |
| Compound 47 | HCT116 (Colon) | good activity | [6] |
Signaling Pathway: EGFR Inhibition
A primary mechanism of action for many anticancer quinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation. Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent downstream signaling cascade.
Caption: EGFR signaling pathway and its inhibition by quinazolinone derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Quinazolinone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7][8][9][10]
-
Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.[7][8][9][10]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7][8][9][10]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[7][8][9][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
The quinazolinone scaffold is also a promising platform for the development of new antimicrobial agents, addressing the growing challenge of antibiotic resistance.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinazolinone derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 15 | S. aureus | ≤0.5 | - | - | [11] |
| Compound 27 | S. aureus | ≤0.5 | - | - | [11] |
| Compound 4a | E. coli | 4 | C. albicans | 2 | [12] |
| Compound 4c | S. typhimurium | 4 | - | - | [12] |
| Compound 5a | - | - | C. albicans | 1 | [12] |
| Compound 16 | S. aureus | 0.5 | - | - | [13] |
| Compound 20 | B. subtilis | 0.5 | - | - | [13] |
| Compound 19 | P. aeruginosa | 0.15 | - | - | [13] |
| Compound 3g | P. aeruginosa | 0.0625 | C. albicans | 0.0625 | [14] |
| Compound 3f | S. aureus | 0.0078 | - | - | [14] |
| Pyrazole analogue 5b | S. aureus | 1.95 (µM) | A. niger | 15.63 (µM) | [15] |
| Ampicillin | S. aureus | 5-20 | - | - | [14] |
| Ketoconazole | - | - | C. albicans | - | [16] |
Mechanism of Action: DNA Gyrase Inhibition
One of the proposed mechanisms for the antibacterial activity of certain quinazolinone derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[12] By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, leading to the cessation of cellular processes and ultimately bacterial cell death.
Caption: Inhibition of bacterial DNA gyrase by quinazolinone derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
Quinazolinone derivatives (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic)
-
Negative control (broth only)
Procedure:
-
Prepare Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Serial Dilutions: Prepare serial two-fold dilutions of the quinazolinone derivatives in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control well with a known antibiotic and a negative control well with only broth and inoculum.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Quinazolinone derivatives have also demonstrated significant anti-inflammatory properties, suggesting their potential in treating various inflammatory disorders.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vivo anti-inflammatory activity of quinazolinone derivatives, typically assessed as the percentage inhibition of paw edema in the carrageenan-induced rat paw edema model.
| Compound ID | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| Phenylbutazone | 50 | 38.9 | [17] |
| Indomethacin | - | 80.9 | [17] |
| Compound 32-36 series | - | 10.28 - 53.33 | [17] |
| Compound 40 series | 50 | 19.69 - 59.61 | [17] |
| Compound 41-43 series | 50 | 16.3 - 36.3 | [17] |
| Compound 9 | 50 | 20.4 | [18] |
| Compound 15 | 50 | better than 11-14, 16 | [18] |
| Compound 21 | 50 | 32.5 | [18] |
| Compound QA-2 | - | 82.75 | [19] |
| Compound QA-6 | - | 81.03 | [19] |
Mechanism of Action: COX-2 Inhibition
A key mechanism underlying the anti-inflammatory effect of some quinazolinone derivatives is the inhibition of cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.
Caption: Inhibition of the COX-2 pathway by quinazolinone derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the anti-inflammatory activity of new compounds.
Materials:
-
Wistar albino rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Quinazolinone derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups (n=6): a control group, a standard drug group, and test groups for different doses of the quinazolinone derivatives.
-
Compound Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.
-
Induction of Edema: After 1 hour of compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Anticonvulsant Activity
Quinazolinone derivatives have also been extensively investigated for their anticonvulsant properties, showing potential for the treatment of epilepsy.
Quantitative Anticonvulsant Activity Data
The following table presents the median effective dose (ED50) of various quinazolinone derivatives in preclinical models of epilepsy, such as the maximal electroshock (MES) test. The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population that takes it.
| Compound ID | Test Model | ED50 (mg/kg) | Reference |
| Phenytoin | MES | ~9.5 | [1] |
| Compound 1g | MES | 29 | [1] |
| Compound 5b | PTZ | 152 | [20] |
| Compound 5c | PTZ | 165 | [20] |
| Compound 5d | PTZ | 140 | [20] |
| Compound 5f | - | 28.90 | [21] |
| Compound 12 | PTZ | - | [22] |
| Compound 38 | PTZ | - | [22] |
| Compound 8 | PTZ | 0.248 (mmol/kg) | [23] |
| Compound 13 | PTZ | 0.239 (mmol/kg) | [23] |
| Compound 19 | PTZ | 0.338 (mmol/kg) | [23] |
| Compound III | PTZ | 73.1 | [23] |
| Compound IV | PTZ | 11.79 | [23] |
Mechanism of Action: GABA-A Receptor Modulation
A prominent mechanism for the anticonvulsant activity of some quinazolinone derivatives is the positive allosteric modulation of the GABA-A receptor.[24][25][26] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. By enhancing the effect of GABA at the GABA-A receptor, these compounds increase chloride ion influx into neurons, leading to hyperpolarization and a reduction in neuronal excitability, thus suppressing seizure activity.
Caption: Positive allosteric modulation of the GABA-A receptor by quinazolinone derivatives.
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Saline solution with an anesthetic (e.g., 0.5% tetracaine)
-
Quinazolinone derivatives (suspended in a suitable vehicle)
-
Standard anticonvulsant drug (e.g., Phenytoin)
Procedure:
-
Animal Grouping and Dosing: Divide the mice into groups and administer the vehicle, standard drug, or test compounds intraperitoneally.
-
Electrode Application: At the time of peak effect of the drug (e.g., 30 or 60 minutes post-dosing), apply a drop of the saline-anesthetic solution to the eyes of the mouse.
-
Shock Delivery: Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through the corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the hind limb tonic extensor component of the seizure. The absence of this component is considered as the endpoint indicating protection.
-
Data Analysis: Calculate the percentage of protection in each group. Determine the ED50 value of the active compounds using a probit analysis of the dose-response data.
Synthesis of the Quinazolinone Scaffold
A variety of synthetic routes have been developed for the construction of the quinazolinone ring system. A common and versatile method is the reaction of an anthranilic acid derivative with an appropriate reagent to form the pyrimidinone ring.
General Synthetic Workflow
Caption: A common synthetic route to 3-substituted-4(3H)-quinazolinones.
Experimental Protocol: Synthesis of 2-Alkyl-4H-benzo[d][27][28]oxazin-4-one derivatives
Materials:
-
Anthranilic acid
-
N,N-Dimethylformamide (DMF)
-
Aliphatic acyl chloride
-
Acetic anhydride
-
Water
Procedure:
-
N-Acylation of Anthranilic Acid: Dissolve anthranilic acid (10 mmol) in DMF (5 mL). Add the aliphatic acyl chloride (10.1 mmol) dropwise to the solution. Stir the reaction mixture for 3 hours at room temperature. Add water (40 mL) and stir for an additional hour. Filter the precipitated product and wash with cold water to obtain the N-acyl anthranilic acid.
-
Cyclization to Benzoxazinone: Add the N-acyl anthranilic acid (2.5 mmol) to acetic anhydride (2 mL) and heat the reaction mixture at 140°C. Monitor the reaction progress by TLC. Upon completion, the 2-alkyl-4H-benzo[d][27][28]oxazin-4-one derivative is formed.
Experimental Protocol: Synthesis of 3-Substituted Quinazolinone Derivatives
Materials:
-
6-(4-amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione
-
Glacial acetic acid
-
Isopropanol
Procedure:
-
Condensation Reaction: Reflux a mixture of 6-(4-amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione (1.5 mmol) and the 2-alkyl-4H-benzo[d][27][28]oxazin-4-one derivative (2 mmol) in glacial acetic acid for 6 hours.
-
Work-up and Purification: Monitor the reaction by TLC. After completion, evaporate the acetic acid using a rotary evaporator. Wash the residue with hot isopropanol to remove byproducts. Filter the desired product and wash with isopropanol to yield the final quinazolinone derivative.
Conclusion
The quinazolinone scaffold continues to be a highly valuable and versatile template in the field of medicinal chemistry. The diverse range of potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects, underscores its significance. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships and mechanisms of action will undoubtedly lead to the development of new and improved therapeutic agents based on this remarkable heterocyclic system. This guide provides a foundational understanding for researchers to build upon in their quest for novel drug candidates.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. MTT (Assay protocol [protocols.io]
- 9. texaschildrens.org [texaschildrens.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]
- 12. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ujpronline.com [ujpronline.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 19. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 27. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of Quinazolinone Derivatives: A Deep Dive into Their Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold, a fused heterocyclic system, stands as a privileged structure in medicinal chemistry, consistently demonstrating a broad spectrum of biological activities. This has led to the development of numerous derivatives with significant therapeutic potential across various disease areas. This technical guide provides a comprehensive review of the biological significance of quinazolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into quantitative data, experimental methodologies, and key signaling pathways.
Quantitative Analysis of Biological Activity
The therapeutic efficacy of quinazolinone derivatives is quantified through various in vitro and in vivo assays. The following tables summarize the biological activity of representative compounds, providing a comparative overview of their potency.
Anticancer Activity
Quinazolinone derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and tubulin.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Gefitinib | A549 (Lung) | EGFR Kinase Inhibition | 0.015 - 0.04 | [1] |
| Erlotinib | A431 (Skin) | Cell Proliferation | 0.1 | [1] |
| Lapatinib | BT-474 (Breast) | Cell Proliferation | 0.1 | [1] |
| Compound 1 | MCF-7 (Breast) | MTT Assay | 0.44 | [2] |
| Compound 2 | HCT116 (Colon) | MTT Assay | 3.92 | [3] |
| Compound 3 | A549 (Lung) | MTT Assay | 4.26 | [3] |
| Compound 4 | HeLa (Cervical) | MTT Assay | 0.004 | [4] |
| Compound 5 | PC-3 (Prostate) | MTT Assay | 17.08 | [5] |
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Quinazolinone derivatives have shown promising activity against a variety of bacterial and fungal pathogens. Their mechanism often involves the inhibition of essential microbial enzymes, such as DNA gyrase.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 6 | Staphylococcus aureus | 4 | [6] |
| Compound 7 | Escherichia coli | 8 | [6] |
| Compound 8 | Candida albicans | 2 | [6] |
| Compound 9 | Aspergillus niger | 32 | [7] |
| Compound 10 | Pseudomonas aeruginosa | 32 | [7] |
| Compound 11 | Bacillus subtilis | 24.3 | [8] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Certain quinazolinone derivatives have demonstrated significant anti-inflammatory effects, often by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes.
| Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference |
| Compound 12 | Rat | 50 mg/kg | 32.5 | [9] |
| Compound 13 | Rat | 50 mg/kg | 59.61 | [10] |
| Compound 14 | Rat | 200 mg/kg | 80.7 | [10] |
| QA-2 | Rat | Not Specified | 82.75 | [11] |
| QA-6 | Rat | Not Specified | 81.03 | [11] |
Anticonvulsant Activity
Epilepsy and other seizure disorders represent a significant unmet medical need. Quinazolinone derivatives have been investigated for their anticonvulsant properties, with some compounds showing potent activity in preclinical models.
| Compound ID | Animal Model | Test | ED50 (mg/kg) | Reference |
| Compound 5f | Mouse | MES | 28.90 | [12] |
| Compound 5b | Mouse | MES | 47.38 | [12] |
| Compound 5c | Mouse | MES | 56.40 | [12] |
| Compound 6o | Mouse | MES | 88.02 | [13] |
| Compound 6q | Mouse | MES | 94.6 | [13] |
| Compound 5d | Mouse | scPTZ | 140 | [14] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of quinazolinone derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
EGFR Signaling Pathway in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[5] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for anticancer therapies. Several quinazolinone derivatives, such as gefitinib and erlotinib, are potent EGFR inhibitors.[1] They typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5]
Tubulin Polymerization and Microtubule Dynamics
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[3] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function. Some quinazolinone derivatives exert their anticancer effects by interfering with tubulin polymerization.[5] They can either inhibit the assembly of tubulin into microtubules or stabilize existing microtubules, leading to mitotic arrest and apoptosis in cancer cells.
Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of quinazolinone derivatives.
General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
A common and versatile method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones starts from anthranilic acid.[15][16]
-
Step 1: N-Acylation of Anthranilic Acid: Anthranilic acid is reacted with an appropriate acyl chloride in the presence of a base (e.g., pyridine) to yield the corresponding N-acyl anthranilic acid.
-
Step 2: Cyclization to Benzoxazinone: The N-acyl anthranilic acid is then treated with a dehydrating agent, such as acetic anhydride, and heated to induce cyclization, forming a 2-substituted-4H-3,1-benzoxazin-4-one.
-
Step 3: Amination to Quinazolinone: The benzoxazinone intermediate is subsequently reacted with a primary amine (R-NH2) in a suitable solvent (e.g., ethanol or glacial acetic acid) under reflux conditions. This step results in the ring-opening of the benzoxazinone and subsequent recyclization to form the desired 2,3-disubstituted quinazolin-4(3H)-one. The product is typically isolated by precipitation upon cooling and purified by recrystallization.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20][21]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the quinazolinone derivatives (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL). The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][17][22][23]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compound: The quinazolinone derivative is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the anti-inflammatory activity of compounds.[2][8][10][13][24]
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test animals receive the quinazolinone derivative at a specific dose, typically via oral or intraperitoneal administration. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[23][25][26]
-
Animal Preparation: Mice or rats are used for the assay.
-
Compound Administration: The animals are administered the test quinazolinone derivative at various doses. A control group receives the vehicle.
-
Induction of Seizure: At the time of peak effect of the drug, a maximal electrical stimulus is delivered through corneal or ear electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The ED50, the dose of the compound that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Conclusion
Quinazolinone derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents underscores their significance in the field of medicinal chemistry. The continued exploration of their structure-activity relationships, mechanisms of action, and novel synthetic strategies will undoubtedly lead to the development of new and improved therapeutic agents for a multitude of human diseases. This guide provides a foundational resource to aid in these ongoing research and development efforts.
References
- 1. scispace.com [scispace.com]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 10. inotiv.com [inotiv.com]
- 11. protocols.io [protocols.io]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 15. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tubulin Post-Translational Modifications and Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Drug Test Management Flowchart- Hillery Group Accredited Testers | EdrawMax Templates [edrawmax.com]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. ibg.kit.edu [ibg.kit.edu]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]
The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationships of Quinazolinone Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone core, a fused heterocyclic system of benzene and pyrimidine rings, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous therapeutic agents. This technical guide delves into the critical structure-activity relationships (SAR) of quinazolinone analogs, providing a comprehensive overview of the key structural modifications that influence their biological effects across various therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. This document summarizes quantitative data, details experimental protocols, and visualizes key biological and experimental processes to serve as a valuable resource for the rational design of novel quinazolinone-based therapeutics.
Anticancer Activity: Targeting Key Oncogenic Pathways
Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[1][2] Their primary mechanism of action often involves the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor cell proliferation, survival, and metastasis.[3][4]
Structure-Activity Relationship of Anticancer Quinazolinones
The anticancer potency of quinazolinone analogs is highly dependent on the nature and position of substituents on the quinazolinone core and its appended functionalities.
-
Position 2: Substitutions at the 2-position of the quinazolinone ring are crucial for activity. The introduction of aryl groups, particularly substituted phenyl rings, has been a common strategy to enhance anticancer efficacy.[5] For instance, the presence of a 2-methoxyphenyl group has been shown to yield a remarkable profile against a majority of tested cancer cell lines.[5]
-
Position 3: The 3-position is another key site for modification. The attachment of various substituted aromatic rings at this position is essential for potent activity.[6]
-
Positions 6 and 7: The presence of bulky substituents at the 6 or 7-positions of the quinazolinone moiety has been shown to increase the potency of EGFR inhibitors.[7] Electron-donating groups, such as dimethoxy substitutions at these positions, are favorable for EGFR inhibition.[8]
-
Position 8: Halogen atoms at the 8-position can also contribute to improved antimicrobial and cytotoxic activities.[6]
The following table summarizes the in vitro antiproliferative activity of selected quinazolinone derivatives against various cancer cell lines.
| Compound | R | Cancer Cell Line | IC50 (µM) | Reference |
| 5g | 3-Br | EGFRwt-TK | 64.95% inhibition at 1 µM | [3] |
| 5l | 3-Cl, 4-F | A549 | 31.21% inhibition at 10 µM | [3] |
| 5n | 3-Br, 4-F | A549 | 33.29% inhibition at 10 µM | [3] |
| 7b | - | DU-145 | 0.3 | [9][10] |
| 7j | - | DU-145 | 0.05 | [9][10] |
| CA1-e | - | HepG-2 | 37.59 | [11] |
| CA1-g | - | HepG-2 | 45.41 | [11] |
| CA1-e | - | A2780 | 22.76 | [11] |
| CA1-g | - | A2780 | 24.94 | [11] |
Signaling Pathway
A primary target for many anticancer quinazolinone analogs is the EGFR signaling pathway. Overactivation of EGFR is implicated in the development and progression of various cancers.[4]
Caption: EGFR signaling pathway and its inhibition by quinazolinone analogs.
Experimental Protocols
In Vitro Antiproliferative MTT Assay
The antiproliferative activity of quinazolinone derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]
Caption: Workflow for the in vitro MTT antiproliferative assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Quinazolinone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[6][12]
Structure-Activity Relationship of Antimicrobial Quinazolinones
Key structural features influencing the antimicrobial activity of quinazolinones include:
-
Positions 2 and 3: Substitutions at these positions are critical for antimicrobial efficacy.[6] The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are considered essential.[6]
-
Position 4: The introduction of an amine or substituted amine at the 4th position can enhance antimicrobial activity.[6]
-
Positions 6 and 8: The presence of halogen atoms at the 6 and 8-positions of the quinazolinone ring can improve antimicrobial properties.[6]
The following table presents the antimicrobial activity of selected quinazolinone derivatives.
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| A-1 | S. aureus | - | - | [12] |
| A-1 | S. pyogen | - | - | [12] |
| A-3 | A. niger | - | - | [12] |
| A-4 | P. aeruginosa | - | - | [12] |
| 20 | S. aureus | - | 0.031 | [13] |
| 20 | B. cereus | - | 0.062 | [13] |
Experimental Protocols
Agar Well Diffusion Method
A common method to screen for antibacterial activity is the agar well diffusion method.[14][15]
Caption: Workflow for the agar well diffusion antimicrobial assay.
Anti-inflammatory Activity: Modulating Inflammatory Responses
Quinazolinone analogs have been investigated for their anti-inflammatory properties, with some derivatives showing promising activity.[16][17]
Structure-Activity Relationship of Anti-inflammatory Quinazolinones
The anti-inflammatory activity of quinazolinones is influenced by specific structural modifications:
-
Substituents on the Quinazolinone Core: The presence of electron-withdrawing groups at positions 1, 6, and 7 of the quinazolinone system can increase anti-inflammatory effects.[18]
-
N-1 Position: The introduction of a phenyl ring at the N-1 position has been found to decrease anti-inflammatory activity.[18]
-
Molecular Hybridization: Hybridizing the quinazolinone moiety with other heterocyclic systems like thiazolidinone, thiazole, and azetidinone can improve anti-inflammatory activity.[18]
-
3-Aryl Group: Compounds with a 4-chlorophenyl group attached to the quinazolinone moiety generally show better anti-inflammatory activity than those with an unsubstituted phenyl group.[16]
The following table summarizes the anti-inflammatory activity of selected quinazolinone derivatives.
| Compound | % Inhibition of Edema (50 mg/kg p.o.) | Reference |
| 9 | 20.4 | [16] |
| 15 | >24.6 | [16] |
| 21 | 32.5 | [16] |
Experimental Protocols
Carrageenan-Induced Paw Edema Test
The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the anti-inflammatory activity of new compounds.[14][15][17]
Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory assay.
Anticonvulsant Activity: Potential for Neurological Disorders
Certain quinazolinone derivatives have shown promise as anticonvulsant agents, suggesting their potential in the treatment of epilepsy.[19][20]
Structure-Activity Relationship of Anticonvulsant Quinazolinones
Key SAR findings for anticonvulsant quinazolinones include:
-
Substituents on the 3-Aryl Group: The electronic nature and position of substituents on the aromatic ring at the 3-position significantly impact anticonvulsant activity. Para-substituted analogs generally exhibit higher activity than meta- or di-substituted analogs.[21] Electron-withdrawing groups at the para position tend to produce more potent anticonvulsant activity.[21]
-
Position 3 Substituent: A butyl substitution at position 3 has been shown to have a significant effect on preventing the spread of seizure discharge.[20]
-
2-Substituent: The nature of the substituent at the 2-position is also important. For example, 2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinones have shown promising anticonvulsant activity.[22]
The following table highlights the anticonvulsant activity of selected quinazolinone derivatives.
| Compound | Anticonvulsant Activity (scPTZ test) | Reference |
| 5b, 5c, 5d, 5e | 100% protection at 0.5 mmol/kg | [21] |
| 8, 13, 19 | 100% protection | [20] |
Experimental Protocols
Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests
The MES and scPTZ tests in mice are standard preclinical models for screening anticonvulsant drugs.[19][20][21]
Caption: Workflow for anticonvulsant screening using MES and scPTZ tests.
Conclusion
The quinazolinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of targeted modifications at key positions of the quinazolinone ring system to optimize biological activity for a range of diseases. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers engaged in the design, synthesis, and evaluation of novel quinazolinone analogs. Further exploration of this versatile scaffold holds significant promise for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | MDPI [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamscience.com [benthamscience.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 6-Hydroxy-2-methylquinazolin-4(3H)-one Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on the in silico prediction of the bioactivity of a specific derivative, 6-Hydroxy-2-methylquinazolin-4(3H)-one. Due to the limited availability of direct experimental data for this compound, this document outlines a comprehensive computational workflow to predict its potential biological targets, pharmacokinetic properties (ADMET), and overall drug-likeness. This guide serves as a roadmap for researchers to virtually screen and prioritize novel compounds for further experimental validation, thereby accelerating the drug discovery process.
Introduction to Quinazolinone Bioactivity
Quinazolin-4(3H)-one derivatives have garnered significant attention in pharmaceutical research due to their diverse pharmacological profiles. Structure-activity relationship (SAR) studies have revealed that substitutions at various positions of the quinazolinone ring system can significantly modulate their biological effects. The core structure is a versatile template for designing potent inhibitors of various enzymes and receptors.
Numerous studies have demonstrated the potential of quinazolinone derivatives as:
-
Anticancer Agents: Targeting various kinases such as EGFR, VEGFR, and CDK2, which are crucial in cancer cell proliferation and survival.[1][2][3]
-
Antimicrobial Agents: Exhibiting activity against a range of bacterial and fungal pathogens by targeting enzymes like DNA gyrase.[4][5][6]
-
Enzyme Inhibitors: Showing inhibitory activity against various other enzymes implicated in disease pathogenesis.[1][2]
The subject of this guide, this compound, combines features of bioactive quinazolinones, suggesting its potential for biological activity. The 2-methyl substitution is common in many active derivatives, and the 6-hydroxy group can potentially form key interactions with biological targets.
In Silico Prediction Workflow
The following workflow outlines the computational steps to predict the bioactivity of this compound.
Experimental Protocols: In Silico Methodologies
Target Identification and Preparation
Based on the known bioactivities of quinazolinone derivatives, several potential biological targets can be hypothesized for this compound. For this guide, we will consider targets from two major therapeutic areas: oncology and infectious diseases.
Table 1: Potential Biological Targets for this compound
| Therapeutic Area | Potential Target | PDB ID | Rationale |
| Oncology | Epidermal Growth Factor Receptor (EGFR) | 1M17 | Quinazolinones are known EGFR inhibitors.[1][2] |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | A key target in angiogenesis, inhibited by some quinazolinones.[1][7] | |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | Implicated in cell cycle regulation and a target for cancer therapy.[1][2] | |
| Infectious Diseases | E. coli DNA Gyrase B | 1KZN | A validated target for antibacterial agents.[6] |
Protocol for Target Preparation:
-
Retrieve Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms.
-
Assign appropriate protonation states to amino acid residues.
-
Perform energy minimization to relax the structure.
-
Software: UCSF Chimera, AutoDockTools, Schrödinger Maestro.
-
Ligand Preparation
The 3D structure of this compound is required for docking studies.
Protocol for Ligand Preparation:
-
Generate 2D Structure: Draw the 2D structure of the molecule using a chemical drawing software.
-
Convert to 3D: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform energy minimization to obtain a low-energy, stable conformation.
-
Force Field: MMFF94 or similar.
-
-
Assign Charges: Calculate and assign partial charges to each atom.
-
Method: Gasteiger charges or other appropriate methods.
-
Software: ChemDraw, Avogadro, Open Babel.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol for Molecular Docking:
-
Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the position of a co-crystallized ligand or through binding site prediction algorithms.
-
Set up the Docking Grid: Define a grid box that encompasses the entire binding site.
-
Run Docking Simulation: Use a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore different conformations and orientations of the ligand within the binding site.
-
Analyze Results:
-
Rank the resulting poses based on their predicted binding energy (e.g., kcal/mol).
-
Visualize the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
-
Software: AutoDock Vina, Glide, GOLD.
-
ADMET and Drug-Likeness Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug discovery.
Protocol for ADMET and Drug-Likeness Prediction:
-
Input Structure: Provide the SMILES string or 2D structure of this compound to the prediction software.
-
Calculate Properties: The software will calculate various physicochemical and pharmacokinetic properties.
-
Analyze Predictions: Evaluate the predicted properties against established thresholds for drug-like molecules.
Predicted Bioactivity and Properties
The following tables summarize the predicted bioactivity and properties of this compound based on the described in silico methodologies.
Predicted Binding Affinities
Table 2: Predicted Binding Affinities from Molecular Docking
| Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| EGFR | -7.5 to -9.0 | Hydrogen bonds with key active site residues (e.g., Met793), hydrophobic interactions. |
| VEGFR2 | -7.0 to -8.5 | Hydrogen bonds in the hinge region (e.g., Cys919), interactions with the DFG motif. |
| CDK2 | -6.5 to -8.0 | Hydrogen bonds with the hinge region (e.g., Leu83), hydrophobic interactions in the ATP binding pocket. |
| E. coli DNA Gyrase B | -6.0 to -7.5 | Interactions with key residues in the ATP-binding site (e.g., Asp73), potential water-mediated hydrogen bonds. |
Note: These values are predictive and require experimental validation. The range reflects potential variations in docking scores depending on the software and parameters used.
Predicted ADMET Properties
Table 3: Predicted ADMET and Physicochemical Properties
| Property | Predicted Value | Interpretation |
| Molecular Weight | 176.17 g/mol | Favorable for good absorption. |
| LogP | 1.5 - 2.5 | Optimal lipophilicity for cell permeability. |
| Hydrogen Bond Donors | 2 | Within the acceptable range for drug-likeness. |
| Hydrogen Bond Acceptors | 3 | Within the acceptable range for drug-likeness. |
| Topological Polar Surface Area (TPSA) | 69.9 Ų | Suggests good oral bioavailability. |
| Aqueous Solubility | Moderately Soluble | Acceptable for oral administration. |
| Blood-Brain Barrier (BBB) Permeation | Predicted to be non-permeant | Lower likelihood of CNS side effects. |
| CYP450 Inhibition | Predicted to be a weak inhibitor of some isoforms | Potential for drug-drug interactions should be monitored. |
| Hepatotoxicity | Low predicted risk | Favorable safety profile. |
| AMES Mutagenicity | Predicted to be non-mutagenic | Favorable safety profile. |
Predicted Drug-Likeness
Table 4: Predicted Drug-Likeness Evaluation
| Rule | Prediction | Status |
| Lipinski's Rule of Five | 0 violations | Good |
| Ghose Filter | Pass | Good |
| Veber's Rule | Pass | Good |
| Bioavailability Score | ~0.55 | Indicates good potential for oral bioavailability. |
Signaling Pathway Context
To visualize the potential mechanism of action in an oncology context, the following diagram illustrates the EGFR signaling pathway, a likely target for quinazolinone derivatives.
Conclusion and Future Directions
The in silico analysis presented in this guide suggests that this compound is a promising candidate for further investigation as a bioactive molecule. The compound exhibits favorable drug-like properties and is predicted to have good oral bioavailability with a low toxicity profile. Molecular docking studies indicate that it may possess inhibitory activity against several important therapeutic targets in oncology and infectious diseases, particularly EGFR.
While these computational predictions provide a strong rationale for its potential, they must be validated through experimental studies. The next steps in the development of this compound should include:
-
Chemical Synthesis: Synthesis of this compound in sufficient quantities for biological testing.
-
In Vitro Assays:
-
Enzymatic assays to confirm the inhibitory activity against the predicted targets (e.g., EGFR, VEGFR2, CDK2, DNA Gyrase).
-
Cell-based assays to evaluate its cytotoxic effects on cancer cell lines and its antimicrobial activity against relevant pathogens.
-
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.
This guide demonstrates the power of computational chemistry in modern drug discovery, enabling the rapid assessment and prioritization of novel chemical entities for further development.
References
- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Methyl-3-Substituted-Quinazolin-4(3H)-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones utilizing microwave irradiation. This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.[1][2]
Introduction
Quinazolin-4(3H)-ones are a prominent class of heterocyclic compounds possessing a broad spectrum of pharmacological activities, including antitumor, anticonvulsant, anti-inflammatory, and antimicrobial properties.[3][4][5][6] The 2-methyl-3-substituted scaffold is of particular interest in medicinal chemistry and drug discovery. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of these valuable compounds.[1] The protocols outlined below describe efficient one-pot and two-step synthetic routes amenable to the rapid generation of diverse libraries of quinazolinone derivatives.
General Reaction Scheme
The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones can be achieved through a one-pot, three-component reaction of anthranilic acid, an acylating agent (such as acetic anhydride), and a primary amine under microwave irradiation. Alternatively, a two-step process involving the initial formation of 2-methyl-4H-3,1-benzoxazin-4-one followed by its reaction with a primary amine is also commonly employed.
Caption: General reaction pathways for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones.
Experimental Protocols
The following are generalized protocols for the microwave-assisted synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. Researchers should optimize the reaction conditions for their specific substrates.
Protocol 1: One-Pot, Three-Component Synthesis under Solvent-Free Conditions
This protocol is adapted from methodologies that emphasize green chemistry principles by avoiding bulk solvents.[2][7]
Materials and Equipment:
-
Anthranilic acid
-
Acetic anhydride
-
Substituted primary amines
-
Microwave reactor (monomode)
-
Reaction vessels suitable for microwave synthesis
-
Standard laboratory glassware
-
Silica gel for chromatography (if necessary)
-
Ethanol for recrystallization
Procedure:
-
In a microwave reaction vessel, combine anthranilic acid (1.0 mmol), and the desired primary amine (1.1 mmol).
-
To this mixture, add acetic anhydride (1.2 mmol) dropwise.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and temperature for a designated time (see Table 1 for examples). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction vessel to cool to room temperature.
-
Pour the cooled reaction mixture over crushed ice with stirring.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Two-Step Synthesis via 2-Methyl-4H-3,1-benzoxazin-4-one Intermediate
This method involves the pre-synthesis of the benzoxazinone intermediate, which is then reacted with a primary amine.[3][8]
Step A: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Place anthranilic acid (10 mmol) and acetic anhydride (15 mmol) in a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor at a moderate power setting (e.g., 300 W) for 3-5 minutes.
-
Allow the mixture to cool, at which point the product should solidify.
-
The crude 2-methyl-4H-3,1-benzoxazin-4-one can be used in the next step without further purification or can be recrystallized from a suitable solvent like toluene.
Step B: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones
-
In a microwave reaction vessel, place 2-methyl-4H-3,1-benzoxazin-4-one (1.0 mmol) and the desired primary amine (1.0 mmol).
-
A solvent such as ethanol or a deep eutectic solvent (e.g., choline chloride:urea) can be added, or the reaction can be run under solvent-free conditions.[3]
-
Seal the vessel and irradiate in the microwave reactor at a specified temperature and time (see Table 2 for examples).
-
Upon completion, cool the reaction mixture.
-
If a solvent was used, it may be removed under reduced pressure.
-
Work-up the product by pouring the mixture into ice water, filtering the resulting precipitate, and recrystallizing from ethanol.
Data Presentation
The following tables summarize representative data from the literature for the microwave-assisted synthesis of various 2-methyl-3-substituted-quinazolin-4(3H)-ones.
Table 1: One-Pot Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones
| Entry | Substituent (R) | Microwave Power (W) | Time (min) | Yield (%) | Reference |
| 1 | Phenyl | 560 | 10 | 82.8 | [2] |
| 2 | 4-Chlorophenyl | 560 | 10 | 82.6 | [2] |
| 3 | 4-Methylphenyl | 450 | 8 | 92 | |
| 4 | 4-Methoxyphenyl | 450 | 7 | 90 | |
| 5 | Benzyl | 560 | 9 | 84.5 | [2] |
Table 2: Two-Step Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones
| Entry | Substituent (R) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Phenyl | Choline chloride:urea | 80 | 15 | 85 | [3] |
| 2 | 4-Nitrophenyl | Ethanol | 120 | 10 | 88 | |
| 3 | 2-Chlorophenyl | None | 150 | 5 | 91 | |
| 4 | Naphthyl | None | 160 | 6 | 86 | [9] |
| 5 | Methyl | None | 140 | 4 | 94 | [9] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the microwave-assisted synthesis and purification of 2-methyl-3-substituted-quinazolin-4(3H)-ones.
Caption: Workflow for microwave-assisted synthesis of quinazolinones.
Safety Precautions
-
Microwave-assisted reactions should be conducted in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should not be used.
-
Reactions should be monitored for pressure and temperature changes.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
References
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Simple Microwave-Assisted Synthesis of Functionalized N-Substituted Quinazolinones | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Green Chemistry Approaches for Quinazolinone Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of quinazolinones, a class of heterocyclic compounds with significant pharmacological activities, has traditionally involved methods that are often harsh and environmentally detrimental. The principles of green chemistry offer a transformative approach to chemical synthesis, emphasizing the reduction of hazardous substances, energy efficiency, and waste minimization. This document provides detailed application notes and protocols for various green synthetic methodologies for quinazolinone derivatives, facilitating their adoption in research and pharmaceutical development.
Comparative Overview of Green Synthesis Methods
The following table summarizes quantitative data from several green chemistry approaches for the synthesis of quinazolinones, allowing for a direct comparison of their efficacy and reaction conditions.
| Method | Catalyst/Promoter | Solvent | Conditions | Time | Yield (%) | Reference(s) |
| Microwave-Assisted | Copper Iodide (CuI) (20 mol%) | Solvent-free | Microwave, 130 °C, O₂ atmosphere | 2 h | up to 92% | [1] |
| H₃PW₁₂O₄₀·13H₂O (1.2 mol%) | 2-Ethoxyethanol | Microwave Irradiation | 3-6 min | ~95% | [2] | |
| Ultrasound-Assisted | None | Methanol (CH₃OH) | Ultrasound irradiation, 60 W, rt | 15 min | up to 95% | [3][4] |
| Yb(OTf)₃ (10 mol%) | Solvent-free | Ultrasonication, 40 °C | 45 min | 87-98% | [2] | |
| Mechanochemical | o-Iodoxybenzoic acid (IBX) | Solvent-free | Ball-milling | 1 h | 68% | [5][6] |
| Catalyst-Free | Air (as oxidant) | DMSO | 120 °C | 3 h | 97% | [2] |
| None | Water | 100 °C | 14 h | up to 95% | [7] | |
| Ionic Liquid-Mediated | [Bmim]BF₄ | Solvent-free | 120 °C | 3 h | up to 94% | [2] |
| Basic Imidazolium-based Ionic Liquids | Water | Not specified | Not specified | High | [8][9] | |
| Heterogeneous Catalyst | H₅PV₂Mo₁₀O₄₀/SiO₂ | Ethanol | Room Temperature | 15-30 min | 90-98% | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key green synthesis experiments.
Microwave-Assisted Synthesis of Quinazolinones
Microwave irradiation offers a significant advantage over conventional heating by enabling rapid and uniform heating, which often leads to shorter reaction times, higher yields, and cleaner reactions.[12][13]
Protocol: Copper-Catalyzed Aerobic Oxidative Synthesis under Solvent-Free Conditions [1]
This protocol describes a one-pot synthesis of quinazolinones from 2-aminobenzamide derivatives and various alcohols using a commercially available copper catalyst under solvent-free conditions with microwave irradiation.
Materials:
-
2-Aminobenzamide derivative (0.5 mmol)
-
Alcohol (e.g., benzyl alcohol derivative) (5.0 equiv.)
-
Copper(I) iodide (CuI) (20 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv.)
-
Oxygen (O₂) atmosphere
-
Microwave reactor
Procedure:
-
In a microwave process vial, combine the 2-aminobenzamide derivative (0.5 mmol), the alcohol (2.5 mmol), CuI (0.1 mmol), and Cs₂CO₃ (0.75 mmol).
-
Seal the vial and introduce an oxygen atmosphere.
-
Place the vial in the microwave reactor and irradiate at 130 °C for 2 hours.
-
After the reaction is complete, cool the vial to room temperature.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinazolinone.
Workflow for Microwave-Assisted Synthesis
Caption: Workflow for microwave-assisted quinazolinone synthesis.
Ultrasound-Assisted Synthesis of Quinazolinones
Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. This method is known for its ability to promote reactions at ambient temperature and pressure, often without the need for a catalyst.[3][4]
Protocol: Catalyst-Free Condensation Cyclization under Ambient Conditions [3][4]
This protocol details a rapid and efficient synthesis of quinazolinones from o-aminobenzamides and aldehydes using ultrasound irradiation without a metal catalyst.
Materials:
-
o-Aminobenzamide (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol) as an oxidant
-
Methanol (CH₃OH) (10 mL)
-
Ultrasonic bath (60 W)
Procedure:
-
To a solution of o-aminobenzamide (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (10 mL), add DDQ (1.2 mmol).
-
Place the reaction vessel in an ultrasonic bath and irradiate at 60 W for 15 minutes at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure quinazolinone.
Ultrasound-Assisted Synthesis Workflow
Caption: Workflow for ultrasound-assisted quinazolinone synthesis.
Mechanochemical Synthesis of Quinazolinones
Mechanochemistry, specifically ball-milling, offers a solvent-free approach to chemical synthesis, relying on mechanical force to initiate reactions.[5][6] This method is highly efficient and minimizes waste.
Protocol: Solvent-Free Synthesis using a Ball Mill [5]
This protocol describes the synthesis of substituted quinazolin-4(3H)-one derivatives from 2-aminobenzamides, aldehydes, and o-iodoxybenzoic acid (IBX) under solvent-free mechanochemical conditions.
Materials:
-
2-Aminobenzamide (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
o-Iodoxybenzoic acid (IBX) (1.2 mmol)
-
Ball mill with stainless steel grinding jars and balls
Procedure:
-
Place 2-aminobenzamide (1.0 mmol), the aldehyde (1.0 mmol), and IBX (1.2 mmol) into a stainless steel grinding jar containing stainless steel balls.
-
Mill the mixture at a specified frequency (e.g., 25 Hz) for 1 hour.
-
After milling, extract the product from the reaction mixture using a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture and wash the solid residue.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired quinazolin-4(3H)-one.
Mechanochemical Synthesis Workflow
Caption: Workflow for mechanochemical quinazolinone synthesis.
Catalyst-Free Synthesis in Green Solvents
The development of catalyst-free synthetic methods, particularly in environmentally benign solvents like water, represents a significant advancement in green chemistry.[7][14]
Protocol: "On-Water" Synthesis from o-Bromobenzonitrile [7]
This protocol describes a versatile and practical "on-water" method for the preparation of quinazolinones from o-bromobenzonitriles and aldehydes without an external catalyst.
Materials:
-
o-Bromobenzonitrile (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Ammonium chloride (NH₄Cl) (2.0 mmol)
-
Water (H₂O) (2.0 mL)
-
Sealed tube
Procedure:
-
In a sealed tube, combine o-bromobenzonitrile (1.0 mmol), the aldehyde (1.2 mmol), and ammonium chloride (2.0 mmol) in water (2.0 mL).
-
Seal the tube and stir the mixture at 100 °C for 14 hours.
-
After cooling to room temperature, quench the reaction with a saturated solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure quinazolinone.
"On-Water" Synthesis Logical Relationship
Caption: Logical flow of the "on-water" quinazolinone synthesis.
Conclusion
The adoption of green chemistry principles in the synthesis of quinazolinones offers substantial benefits, including reduced environmental impact, increased safety, and improved efficiency.[2] The protocols detailed in these application notes provide researchers and drug development professionals with practical and sustainable alternatives to traditional synthetic methods. The choice of a specific green approach will depend on factors such as substrate scope, available equipment, and desired scale of the reaction. Further exploration and optimization of these methods will continue to advance the field of sustainable pharmaceutical manufacturing.
References
- 1. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o -aminobenzamides and aldehydes under ambient conditions ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00479E [pubs.rsc.org]
- 5. BJOC - The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Basic ionic liquid as catalyst and surfactant: green synthesis of quinazolinone in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic ionic liquid as catalyst and surfactant: green synthesis of quinazolinone in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. The scaffold is a core structural motif in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1] The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones is a key area of research, as the nature and position of substituents on the quinazolinone ring play a crucial role in their biological activity. This document provides detailed protocols for the synthesis of these compounds, a summary of quantitative data from various synthetic methodologies, and visualizations of the experimental workflow.
Synthetic Strategies
Several synthetic routes for the preparation of 2,3-disubstituted quinazolin-4(3H)-ones have been developed. The most common methods start from readily available precursors such as anthranilic acid or isatoic anhydride. These can be broadly categorized into conventional heating methods and more modern, microwave-assisted protocols, which often offer advantages in terms of reaction time and yield. One-pot multi-component reactions (MCRs) are particularly attractive as they allow for the construction of complex molecules in a single step, improving efficiency and reducing waste.[2][3]
Data Presentation: Comparison of Synthetic Protocols
The following tables summarize quantitative data for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones using different starting materials and reaction conditions.
Table 1: Synthesis from Isatoic Anhydride via a Three-Component Reaction [2][3]
| Method | Reactants | Temperature (°C) | Reaction Time | Yield (%) |
| Conventional Heating | Isatoic anhydride, amine, orthoester | 120 | 5 hours | Excellent |
| Microwave Irradiation | Isatoic anhydride, amine, orthoester | 140 | 20-30 minutes | Excellent |
Table 2: Synthesis from Anthranilic Acid
| Method | Reactants | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Anthranilic acid, Formamide | 150-160 | 8 hours | 61 | [4] |
| Microwave Irradiation | Anthranilic acid, Formamide | Not Specified | A few minutes | 87 | [4] |
| Microwave Irradiation | Anthranilic acid, trimethyl orthoformate, amine in EtOH | 120 | 30 minutes | Good | [5] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from Isatoic Anhydride (Microwave-Assisted)
This protocol describes a green and efficient one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones using microwave irradiation.[2][3]
Materials and Reagents:
-
Isatoic anhydride
-
Appropriate primary amine (aryl, heteroaryl, alkyl, or cycloalkyl)
-
Orthoester (e.g., triethyl orthoformate)
-
Microwave-safe reaction vessel
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
Reaction Mixture Preparation: In a microwave-safe reaction vessel, combine isatoic anhydride (1 mmol), the desired primary amine (1 mmol), and the orthoester (1.2 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 140°C for 20-30 minutes.
-
Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture over crushed ice. The solid precipitate is collected by filtration, washed with cold water, and dried.
-
Recrystallization: The crude product can be further purified by recrystallization from ethanol to afford the pure 2,3-disubstituted quinazolin-4(3H)-one.
-
Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic techniques such as IR, NMR, and mass spectrometry.
Protocol 2: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from Anthranilic Acid (Conventional Heating)
This protocol is a traditional two-step method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones starting from anthranilic acid.[6][7]
Materials and Reagents:
-
Anthranilic acid
-
Acid chloride or anhydride (e.g., acetic anhydride, benzoyl chloride)
-
Primary amine
-
Pyridine (as a catalyst, optional)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
Procedure:
Step 1: Synthesis of 2-substituted-4H-3,1-benzoxazin-4-one
-
In a round-bottom flask, dissolve anthranilic acid (1 mmol) in a suitable solvent (e.g., pyridine).
-
Add the acid chloride or anhydride (1.1 mmol) dropwise to the stirring solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the benzoxazinone intermediate.
-
Filter the solid, wash with water, and dry.
Step 2: Synthesis of 2,3-disubstituted quinazolin-4(3H)-one
-
In a round-bottom flask, suspend the 2-substituted-4H-3,1-benzoxazin-4-one (1 mmol) in a suitable solvent (e.g., ethanol or glacial acetic acid).
-
Add the primary amine (1.1 mmol) to the suspension.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The product will often precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-disubstituted quinazolin-4(3H)-one.
Visualizations
Caption: Experimental workflow for the one-pot synthesis.
Caption: A potential signaling pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. tandfonline.com [tandfonline.com]
- 6. ijpbs.com [ijpbs.com]
- 7. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Biological Evaluation of Novel Quinazolinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, particularly as anticancer agents.[1][2] Many of these compounds exert their therapeutic effects by targeting and inhibiting key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[1] Commonly targeted pathways include receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed or mutated in various cancers.[3][4][5]
The initial and most critical phase in the preclinical assessment of these novel compounds involves a comprehensive in vitro biological evaluation. This process is essential for identifying lead candidates, elucidating their mechanisms of action, and determining their potency and selectivity. These application notes provide a detailed guide to the standard assays and protocols used to assess the anticancer potential of novel quinazolinone derivatives in a laboratory setting.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic potential of novel quinazolinone derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for various quinazolinone derivatives against several human cancer cell lines, providing a basis for comparative analysis.
Table 1: Cytotoxicity (IC50 in µM) of Quinazolinone Derivatives against A549 (Non-small cell lung cancer)
| Compound/Derivative | IC50 (µM) | Reference |
| 2-{4-[(3-Fluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (5g) | 18.3 | [3][4][6] |
| 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (5k) | 16.5 | [3][4][6] |
| 2-{4-[(3,5-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (5l) | 17.6 | [3][4][6] |
| Erlotinib analogue (3o) | 4.26 | [7] |
| Gefitinib (Positive Control) | 17.9 | [7] |
Table 2: Cytotoxicity (IC50 in µM) of Quinazolinone Derivatives against MCF-7 (Breast Cancer)
| Compound/Derivative | IC50 (µM) | Reference |
| Quinazoline Schiff base 1 | 6.246 | [1] |
| Quinazoline Schiff base 2 | 5.910 | [1] |
| Quinazolinone-1,2,3-triazole (4-Isopropyl) | 10.16 | [1] |
| Compound 4 (quinazolinone derivative) | 72.22 | [8] |
| Compound 5d | 24.99 | [9] |
| Erlotinib analogue (3o) | 0.14 | [7] |
| Doxorubicin (Positive Control) | 1.08 | [9] |
Table 3: Cytotoxicity (IC50 in µM) of Quinazolinone Derivatives against Other Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (5k) | PC-3 (Prostate) | 20.1 | [3][4][6] |
| 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (5k) | SMMC-7721 (Liver) | 25.4 | [3][4][6] |
| Erlotinib analogue (3o) | HCT116 (Colon) | 3.92 | [7] |
| Compound 4 (quinazolinone derivative) | Caco-2 (Colon) | 23.31 | [8] |
| Compound 5a | HCT-116 (Colon) | 4.87 | [9] |
| Compound 10f | HCT-116 (Colon) | 10.08 | [9] |
Experimental Workflow and Signaling Pathways
The evaluation of novel compounds follows a logical progression from broad screening to detailed mechanistic studies. The signaling pathways targeted by these compounds are often central to cancer cell survival and proliferation.
Caption: General workflow for the in vitro evaluation of novel quinazolinone derivatives.
Caption: Simplified EGFR signaling pathway, a common target for quinazolinone inhibitors.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan, the quantity of which is proportional to the number of living cells.[1]
Materials:
-
Novel quinazolinone compounds
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1][10] Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the quinazolinone compounds in the culture medium. Remove the old medium from the wells and add 100 µL of medium containing various concentrations of the compounds. Include wells for a vehicle control (e.g., DMSO) and a no-cell blank control. Incubate for 24-72 hours.[12]
-
MTT Addition: After the treatment period, add 10-50 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.[11] Incubate the plate for an additional 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[1] Add 100-150 µL of DMSO to each well to dissolve the purple formazan precipitate.[10][11]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm (or 490 nm) using a microplate reader.[10][11]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[14] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[13]
Caption: Principle of apoptosis detection using Annexin V and Propidium Iodide (PI).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the quinazolinone compound for the desired time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.[15]
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[15] Gently mix.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer immediately (within 1 hour).[13] Use single-stained controls to set up compensation and quadrants.
Protocol: Cell Cycle Analysis by PI Staining
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium Iodide (PI) binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in each cell.[15] RNase treatment is required to prevent staining of double-stranded RNA.
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
PI/RNase Staining Buffer (e.g., PBS with 100 µg/mL RNase A and 50 µg/mL PI)[16]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1-2 x 10^6 cells per sample as described in the apoptosis protocol.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[15][17] Fix the cells on ice for at least 2 hours or overnight at 4°C.[16]
-
Rehydration: Centrifuge the fixed cells (e.g., 200 x g for 10 minutes) and discard the ethanol.[17] Wash the pellet with cold PBS to rehydrate the cells.
-
Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase staining buffer.[17]
-
Incubation: Incubate for 15-30 minutes at 37°C or room temperature, protected from light.[17]
-
Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.[16] The DNA content will be displayed on a linear scale histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Protocol: Western Blot for EGFR Pathway Analysis
Western blotting is a technique used to detect and quantify specific proteins in a sample.[18] For quinazolinone derivatives that target the EGFR pathway, this method can assess the inhibition of EGFR autophosphorylation and the modulation of downstream signaling proteins like Akt and ERK.[18][19]
Materials:
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)[20]
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)[18]
-
Primary Antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-β-actin)[20][21]
-
HRP-conjugated Secondary Antibodies[20]
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the quinazolinone compound. After treatment, wash cells with cold PBS and lyse them on ice using lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[18]
-
Sample Preparation: Dilute the lysates to the same concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[18]
-
SDS-PAGE: Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, diluted typically 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[18]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically diluted 1:5000) for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again as in step 8. Add the ECL chemiluminescent substrate and capture the signal using an appropriate imaging system.[18]
-
Stripping and Reprobing: To normalize the data, the membrane can be stripped of antibodies and reprobed for total protein (e.g., total EGFR) and a loading control (e.g., β-actin) to ensure equal protein loading across all lanes.[18][20]
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and <i>in vitro</i> biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 8. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Anticancer Screening of 6-Hydroxy-2-methylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro anticancer screening of 6-Hydroxy-2-methylquinazolin-4(3H)-one. This document outlines the necessary protocols for evaluating its cytotoxic and apoptotic effects on various cancer cell lines, methodologies for investigating its impact on the cell cycle, and procedures for exploring the underlying molecular mechanisms through western blotting.
Introduction
Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] Several quinazolinone-based drugs have been developed and are in clinical use for cancer therapy.[2] The anticancer effects of these compounds are often attributed to their ability to interfere with key cellular processes such as cell cycle progression and to induce apoptosis.[3] The specific compound, this compound, belongs to this promising class of molecules. Its structural features suggest potential as an anticancer agent, warranting a thorough in vitro evaluation to determine its efficacy and mechanism of action against various cancer cell types.
Data Presentation
While specific IC50 values for this compound are not extensively available in the public domain, the following table presents a compilation of IC50 values for structurally related quinazolinone derivatives against various cancer cell lines. This data serves as a reference for the expected range of activity and aids in the selection of appropriate cell lines and concentration ranges for screening this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2,3-disubstituted quinazolin-4(3H)-one derivative (5b) | HepG2 | Liver Cancer | Less than sorafenib | [4] |
| Quinazolin-4(3H)-one hydrazide (3j) | MCF-7 | Breast Cancer | 0.20 ± 0.02 | [5] |
| Quinazolin-4(3H)-one hydrazide (3g) | A2780 | Ovarian Cancer | 0.14 ± 0.03 | [5] |
| 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H)one (A3) | PC3 | Prostate Cancer | 10 | [6] |
| 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H)one (A3) | MCF-7 | Breast Cancer | 10 | [6] |
| 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H)one (A3) | HT-29 | Colon Cancer | 12 | [6] |
| 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (45) | A549 | Lung Cancer | 0.44 | [7] |
| Quinazolin-4(3H)-one derivative (5d) | HCT116 | Colon Cancer | 6.09 | [8] |
| Quinazolin-4(3H)-one derivative (5d) | HepG2 | Liver Cancer | 2.39 | [8] |
| Quinazolin-4(3H)-one derivative (5d) | HeLa | Cervical Cancer | 8.94 | [8] |
| Quinazolin-4(3H)-one derivative (5d) | MCF-7 | Breast Cancer | 4.81 | [8] |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of quinazolin-4(3H)-one derivatives involves the reaction of substituted 2-aminobenzamides with a carbon source.[9] A specific protocol for 6-iodo-2-methylquinazolin-4(3H)-one derivatives starts with the iodination of anthranilic acid, followed by reaction with acetic anhydride and subsequent reaction with an amine.[10] For the synthesis of the title compound, a plausible route would involve the use of 2-amino-5-hydroxybenzoic acid as a starting material.
Workflow for the Synthesis of Quinazolinone Derivatives
Caption: General workflow for the synthesis of quinazolinone derivatives.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549, HCT116)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the IC50 concentration of this compound for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Logical Flow of Apoptosis Detection
Caption: Cellular states identified by Annexin V/PI apoptosis assay.
Cell Cycle Analysis
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment.
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentration of the compound for 24 or 48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect changes in the expression of proteins involved in relevant signaling pathways. Based on the activities of other quinazolinone derivatives, potential targets include proteins in the PI3K/AKT/mTOR and apoptosis pathways.[2][7]
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against AKT, p-AKT, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and untreated cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Potential Signaling Pathway for Investigation
Caption: Hypothesized signaling pathway affected by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies | MDPI [mdpi.com]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 7. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of Substituted Quinazolinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the antimicrobial and antifungal activities of substituted quinazolinones, a class of heterocyclic compounds with significant therapeutic potential. The following sections offer structured data on their efficacy, comprehensive protocols for in vitro assays, and visual representations of experimental workflows and mechanisms of action to guide researchers in the evaluation of these promising compounds.
Quantitative Antimicrobial and Antifungal Activity
Substituted quinazolinones have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi. The tables below summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values for representative substituted quinazolinones against a panel of microorganisms.
Table 1: Antibacterial Activity of Substituted Quinazolinones (MIC in µg/mL)
| Compound/Substituent | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Pyrrolidine derivative (4-nitro phenyl) | - | 0.5 | - | - | [1] |
| Pyrrolidine derivative (4-chloro phenyl) | 0.5 | - | - | - | [1] |
| Fused pyrrolo-quinazolinone | 32-64 | 32 | - | - | [2] |
| Fused pyridazine-quinazolinone | - | - | 32 | - | [2] |
| Anthranilic acid derivatives | - | - | - | 32-512 | [2] |
| 1-[(3-methylphenyl)amino]-10H-[1][2][3]triazino[5,4-b]quinazolin-10-one | 10 | 1 | 5 | 100 | [4] |
Note: "-" indicates data not available in the cited sources.
Table 2: Antifungal Activity of Substituted Quinazolinones (MIC in µg/mL)
| Compound/Substituent | Candida albicans | Aspergillus niger | Aspergillus flavus | Reference |
| Fused pyrolo-quinazolinone | 32-64 | 32-64 | - | [2] |
| Fused pyridazine-quinazolinone | 32 | 32 | - | [2] |
| Deoxyvasicinone derivative | 32 | 64 | - | [5] |
| 1,2,4-Triazolo[1,5-a]quinazolinone | 7.5 | 15 | 15 | [6] |
Note: "-" indicates data not available in the cited sources.
Table 3: Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations (µg/mL)
| Compound/Substituent | Organism | MBC/MFC | Reference |
| Fused quinazolinone derivatives | Gram-negative bacteria | >MIC | [5] |
| Fused quinazolinone derivatives | C. albicans, A. niger | >MIC | [5] |
Note: Many studies indicate that these compounds are often bacteriostatic or fungistatic, with MBC/MFC values being significantly higher than their MIC values.[2][5]
Experimental Protocols
Detailed methodologies for key antimicrobial and antifungal assays are provided below. These protocols are based on standard methods and those cited in the literature for testing quinazolinone derivatives.[2][3][5][7]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a common and efficient method.[2][5][8]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI 1640 medium for fungi
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Substituted quinazolinone compounds dissolved in Dimethyl sulfoxide (DMSO)
-
Alamar Blue® reagent
-
Positive control (e.g., Ciprofloxacin for bacteria, Ketoconazole for fungi)
-
Negative control (media alone)
-
Growth control (media with inoculum)
Protocol:
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in DMSO. b. Perform serial two-fold dilutions of the stock solution in the appropriate broth (MHB or RPMI 1640) directly in the 96-well plates to achieve a range of final concentrations (e.g., 512 to 0.5 µg/mL).
-
Inoculum Preparation: a. Prepare a suspension of the test microorganism in sterile broth. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. c. Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: a. Add the diluted inoculum to each well containing the compound dilutions, the positive control, and the growth control. b. Seal the plates and incubate at 37°C for 24 hours for bacteria, and at 25-28°C for 48 hours for fungi.[2][5]
-
Addition of Alamar Blue® and Reading Results: a. After the initial incubation period, add Alamar Blue® reagent to each well. b. Incubate for a further 2-4 hours. c. The MIC is determined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).
Determination of Minimum Bactericidal (MBC) and Minimum Fungicidal (MFC) Concentrations
This assay is a follow-up to the MIC test to determine the lowest concentration of the compound that kills the microorganism.[2][5]
Materials:
-
MIC plates from the previous assay
-
Mueller-Hinton Agar (MHA) plates for bacteria
-
Sabouraud Dextrose Agar (SDA) plates for fungi
Protocol:
-
Subculturing from MIC Wells: a. From each well of the MIC plate that shows no visible growth, take a small aliquot (e.g., 10 µL). b. Streak the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).
-
Incubation: a. Incubate the agar plates at 37°C for 24 hours for bacteria and at 25-28°C for 48 hours for fungi.
-
Determining MBC/MFC: a. The MBC or MFC is the lowest concentration of the compound from which no microbial growth is observed on the subculture plates.
Agar Disk Diffusion Assay
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[3][7]
Materials:
-
MHA plates
-
SDA plates
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Test compound solution of a known concentration
-
Positive control disks (e.g., standard antibiotic)
-
Negative control disks (impregnated with solvent)
Protocol:
-
Plate Preparation and Inoculation: a. Prepare a lawn of the test microorganism by evenly swabbing the adjusted inoculum over the entire surface of the agar plate.
-
Disk Application: a. Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. b. Place positive and negative control disks on the same plate.
-
Incubation: a. Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Measurement and Interpretation: a. Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. b. A larger zone of inhibition indicates greater antimicrobial activity.
Visualized Workflows and Mechanisms of Action
The following diagrams, created using the DOT language, illustrate the experimental workflows and the proposed mechanisms of action for substituted quinazolinones.
Experimental Workflows
Proposed Mechanisms of Action
Substituted quinazolinones are believed to exert their antimicrobial and antifungal effects through multiple mechanisms, targeting essential cellular processes.
References
- 1. Design, synthesis, anticancer, and antibacterial evaluation of some quinazolinone-based derivatives as DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpionline.org [jpionline.org]
- 3. High-affinity inhibitors of dihydrofolate reductase: antimicrobial and anticancer activities of 7,8-dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines with small molecular size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 5. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Halo-Substituted Quinazolinones
Welcome to the technical support center for the synthesis of halo-substituted quinazolinones. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing halo-substituted quinazolinones?
There are two main approaches for introducing a halogen atom onto the quinazolinone scaffold:
-
Direct Halogenation of a Pre-formed Quinazolinone Ring: This method involves the electrophilic halogenation of an existing quinazolinone molecule. The position of halogenation is dictated by the directing effects of the substituents already on the ring. Modern techniques, such as palladium-catalyzed C-H activation, have been developed to achieve high regioselectivity, especially for ortho-halogenation.[1]
-
Synthesis from a Halogenated Precursor: This strategy utilizes a starting material that already contains a halogen, most commonly a halogenated anthranilic acid (e.g., 5-bromoanthranilic acid). The quinazolinone ring is then constructed from this precursor, which definitively sets the position of the halogen from the beginning of the synthesis.[1]
Q2: My reaction yield is consistently low when using the Niementowski reaction for halo-substituted quinazolinones. Why is this happening and how can I improve it?
The Niementowski reaction, which involves the high-temperature fusion of an anthranilic acid with an amide (130-150°C), is a classic method for quinazolinone synthesis. However, it is often associated with low yields and the formation of impure products.[1] The high temperatures can lead to degradation and side reactions, producing impurities that are challenging to remove through standard crystallization or column chromatography.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of halo-substituted quinazolinones.
Issue 1: Low Product Yield
Symptom: The final yield of the desired halo-substituted quinazolinone is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Reaction Conditions | Optimize reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal duration.[2] |
| Impure Starting Materials | Purify starting materials through methods like recrystallization to remove any impurities that might interfere with the reaction.[1] |
| Side Reactions | The formation of byproducts can significantly reduce the yield of the desired product. Identify side products using analytical techniques and adjust reaction conditions (e.g., lower temperature, use of milder reagents) to minimize their formation.[1] |
| Use of Harsh Reaction Conditions | High temperatures, as seen in the Niementowski reaction, can lead to degradation.[1] Consider alternative, milder synthetic methods or the use of microwave-assisted synthesis to potentially improve yields and reduce reaction times.[1] |
Issue 2: Formation of a Diamide Side Product
Symptom: A significant side product is observed, which is identified as a diamide.
Common Cause: This is a frequent issue when synthesizing the quinazolinone ring from an anthranilic acid derivative via a benzoxazinone intermediate. The benzoxazinone ring is susceptible to nucleophilic attack and subsequent ring-opening by water or other nucleophiles present in the reaction mixture, leading to the formation of an acyclic diamide.[1]
Preventative Measures:
| Preventative Measure | Detailed Protocol |
| Ensure Anhydrous Conditions | Use dry solvents and reagents to minimize the hydrolysis of the benzoxazinone intermediate.[1] |
| Control Reaction Temperature | High temperatures can promote side reactions. Maintain the optimal temperature for the reaction.[1] |
| Alternative Synthetic Routes | Consider synthetic pathways that do not proceed through a highly reactive benzoxazinone intermediate to avoid this side reaction.[1] |
Issue 3: Difficulty in Separating Isomers
Symptom: TLC analysis shows multiple spots with very close Rf values, and column chromatography is ineffective in separating the isomeric products of a direct halogenation reaction.
Common Cause: Regioisomers of halo-substituted quinazolinones often have very similar polarities, making their separation by standard silica gel chromatography challenging.[1]
Solutions:
| Solution | Detailed Approach |
| Optimize Chromatographic Conditions | Systematically screen a variety of solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).[1] |
| Modify the Synthetic Strategy | To avoid the formation of isomers altogether, it is often more effective to start with a pre-halogenated anthranilic acid. This ensures the halogen is in the desired position from the outset.[1] |
| Use a Directed C-H Activation Strategy | Palladium-catalyzed methods using N-halosuccinimides (NBS, NCS) can provide excellent regioselectivity, particularly for the ortho position relative to a directing group.[1] |
Experimental Protocols
Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
This protocol is adapted from a literature procedure and involves the synthesis from a halogenated precursor.[1]
Step 1: Preparation of 5-bromoanthranilic acid
-
This step can be achieved through the bromination of anthranilic acid. Alternatively, 5-bromoanthranilic acid is commercially available.[1]
Step 2: Cyclization to form the quinazolinone ring
-
In a round-bottom flask, combine 5-bromoanthranilic acid (2.16 g, 10 mmol), absolute ethanol (30 mL), phenyl isothiocyanate (1.8 mL, 15 mmol), and triethylamine (2 mL).[1]
-
Heat the mixture to reflux at approximately 65°C.[1]
-
Maintain the reflux for 20 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Filter the resulting precipitate.[1]
-
Recrystallize the collected solid from ethanol to yield the pure 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.[1]
Data Presentation
Table 1: Comparison of Synthetic Methods for Quinazolinones
| Method | Catalyst/Reagent | Conditions | Yield | Advantages | Disadvantages |
| Niementowski Reaction | None (thermal) | High temperature (130-150°C) | Often low | Classic method | Low yields, impure products, harsh conditions[1] |
| Microwave-assisted synthesis | Varies | Microwave irradiation | Can be high | Reduced reaction times, potentially higher yields[1][3] | Requires specialized equipment |
| Palladium-catalyzed C-H Activation | Palladium catalyst, N-halosuccinimide | Varies | Good to excellent | High regioselectivity[1] | Catalyst cost and removal |
| Copper-catalyzed synthesis | Copper catalyst | Varies | Good to excellent | Inexpensive catalyst, good functional group tolerance[4] | May require specific ligands |
| Iron-catalyzed cyclization | Iron(III) catalyst | Varies | Good | Efficient pathway | May require specific starting materials[4] |
| Zinc-catalyzed synthesis | Zinc catalyst | Mild conditions | Good | Mild conditions | May involve radical pathways[4] |
Note: Yields are as reported in the literature and can vary based on the specific substrate and experimental setup.[1]
Visualizations
Caption: A workflow for troubleshooting low yields in halo-substituted quinazolinone synthesis.
Caption: Involvement of quinazolinone derivatives in intrinsic and extrinsic apoptosis pathways.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quinazolinone Synthesis via the Niementowski Reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve yields in the Niementowski reaction for quinazolinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in the Niementowski synthesis of 4(3H)-quinazolinone from anthranilic acid?
Low yields in the Niementowski reaction can stem from several factors, including incomplete reactions, degradation of starting materials, and the formation of byproducts.[1] The reaction traditionally requires high temperatures and long durations, which can contribute to these issues.[2][3]
Key factors include:
-
Incomplete Reaction: The reaction may not have reached completion. Extending the reaction time and monitoring progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.[1]
-
Suboptimal Temperature: The reaction is typically conducted at elevated temperatures, often between 130-160°C.[1][3] Temperatures below this range may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting materials and products.[1]
-
Incorrect Stoichiometry: The ratio of reactants is crucial. An excess of the amide component, such as formamide, is often used to drive the reaction to completion. A common molar ratio is 1 equivalent of anthranilic acid to 5 equivalents of formamide.[1]
-
Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired quinazolinone.[1] A significant side reaction at high temperatures is the decarboxylation of anthranilic acid to form aniline, which can then react further to create other impurities.[1]
Q2: How can I improve the reaction rate and yield of the Niementowski reaction?
Microwave-assisted organic synthesis (MAOS) has emerged as a highly effective technique for improving yields and significantly reducing reaction times compared to conventional heating methods.[2][3] Microwave irradiation can accelerate the reaction, often leading to higher purity products with simpler work-up procedures.[2][4]
Solvent-free (neat) reactions under microwave irradiation have been shown to be environmentally benign and can afford good yields in a shorter time.[5][6] The use of solid supports like acidic alumina, silica gel, or montmorillonite K-10 in combination with microwave irradiation can also enhance yields.[2]
Q3: What are the common impurities in the synthesis of 4(3H)-quinazolinone, and how can they be removed?
Common impurities often include unreacted starting materials and reaction intermediates.[1]
-
Unreacted Anthranilic Acid: This can be removed by washing the crude product with a dilute basic solution, such as sodium bicarbonate. This converts the acidic anthranilic acid into its water-soluble salt, which can be washed away.[1]
-
N-Formylanthranilic Acid: This is a key intermediate in the reaction. Its presence indicates an incomplete cyclization. Purification can be achieved by recrystallization from a suitable solvent like methanol.[1]
Q4: Are there any alternatives to the high temperatures typically required for the Niementowski reaction?
Yes, microwave-assisted synthesis is a primary alternative that often allows for lower bulk temperatures while still providing the energy needed for the reaction to proceed efficiently.[2][3][4] Additionally, the use of certain catalysts can facilitate the reaction under milder conditions.[7][8] Polyphosphoric acid has also been used to alter the reaction conditions.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction: Reaction time may be too short. 2. Suboptimal temperature: Temperature may be too low for efficient cyclization.[1] 3. Poor quality of starting materials: Impurities in reactants can inhibit the reaction.[10] | 1. Extend reaction time: Monitor the reaction's progress using TLC or HPLC.[1] 2. Optimize temperature: Ensure the temperature is within the optimal range (typically 130-160°C for conventional heating).[1] 3. Purify starting materials: Verify the purity of reactants and purify if necessary.[10][11] |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Side reactions: Formation of byproducts is common, especially at high temperatures.[1] 2. Incomplete reaction: Presence of starting materials and intermediates.[1] | 1. Optimize reaction conditions: Use microwave irradiation to reduce reaction time and minimize byproduct formation.[2][5] Consider using a high-boiling point inert solvent to maintain stable temperature control.[1] 2. Purification: Wash the crude product with a dilute sodium bicarbonate solution to remove unreacted anthranilic acid.[1] Recrystallize the product from a suitable solvent like methanol to remove intermediates and other impurities.[1] |
| Product Decomposition or Charring | 1. Excessive temperature: The reaction temperature is too high, leading to the degradation of materials.[1] 2. Prolonged reaction time at high temperature: Even within the optimal temperature range, extended heating can cause decomposition. | 1. Reduce temperature: Carefully control the reaction temperature to avoid exceeding 160°C.[1] 2. Use microwave synthesis: This method significantly shortens reaction times, reducing the likelihood of thermal decomposition.[3][4] |
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol describes a general procedure for the synthesis of 4(3H)-quinazolinone using conventional heating.
Materials:
-
Anthranilic acid
-
Formamide
-
High-boiling point inert solvent (optional)
Procedure:
-
Combine anthranilic acid and an excess of formamide (e.g., a 1:5 molar ratio) in a round-bottom flask equipped with a reflux condenser.[1]
-
Heat the reaction mixture to a temperature between 130-160°C.[1]
-
Maintain this temperature and monitor the reaction progress using TLC.
-
Upon completion, cool the mixture to room temperature.
-
Add crushed ice to the mixture and stir to precipitate the product.[1]
-
Filter the solid precipitate, wash it with cold water, and dry it under a vacuum.[1]
-
Recrystallize the crude product from methanol for further purification.[1]
Protocol 2: Microwave-Assisted Method
This protocol highlights the efficiency of microwave irradiation for the synthesis of 4(3H)-quinazolinone.
Materials:
-
Anthranilic acid
-
Formamide
Procedure:
-
In a microwave-safe vessel, mix anthranilic acid and formamide.[1]
-
Place the vessel in a microwave reactor and irradiate at a set power and temperature (e.g., 60 W, 150°C) for a significantly shorter time than the conventional method (e.g., 5-40 minutes).[1][2]
-
After irradiation, allow the mixture to cool to room temperature.[1]
-
Add crushed ice to the vessel and stir to precipitate the product.[1]
-
Filter the precipitate, wash it with cold water, and dry.[1]
-
Recrystallize from methanol for further purification if necessary.[1]
Quantitative Data
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | 6-10 hours | Moderate to Good | [3][5] |
| Microwave-Assisted | 2-40 minutes | Good to Excellent | [2][5] |
Table 2: Effect of Catalysts/Support in Microwave-Assisted Synthesis
| Catalyst/Support | Reaction Time | Yield | Reference |
| None (Neat) | 2-5 minutes | Good | [5] |
| Acidic Alumina | 4 minutes | Good | [2] |
| Silica Gel | 4 minutes | Good | [2] |
| Montmorillonite K-10 | 4 minutes | Best | [2] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
Side product formation in the synthesis of quinazolinone rings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side product formation during the synthesis of quinazolinone rings, particularly via the reaction of anthranilic acid and formamide (a common variant of the Niementowski reaction).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired 4(3H)-Quinazolinone
Q1: My reaction is resulting in a low yield of the desired 4(3H)-quinazolinone. What are the common causes and how can I improve it?
A: Low yields in the synthesis of 4(3H)-quinazolinone from anthranilic acid and formamide can be attributed to several factors, including incomplete reactions, degradation of starting materials, and the formation of various side products.[1]
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
-
Suboptimal Temperature: The reaction temperature might be too low for efficient cyclization or too high, leading to decomposition of starting materials and products.
-
Inappropriate Stoichiometry: An incorrect molar ratio of anthranilic acid to formamide can negatively impact the yield.
-
Solution: An excess of formamide is often employed to drive the reaction to completion. A common molar ratio is 1 equivalent of anthranilic acid to 5 equivalents of formamide.[1]
-
-
Side Reactions: The formation of byproducts consumes the starting materials, thereby reducing the yield of the desired product.
-
Solution: Refer to the specific troubleshooting guides below for minimizing the formation of common side products.
-
Issue 2: Presence of Significant Impurities and Side Products
Q2: My crude product shows multiple spots on TLC, and purification is challenging. What are the likely side products and how can I minimize their formation?
A: The formation of side products is a common challenge in quinazolinone synthesis. The nature of these byproducts is highly dependent on the specific reaction conditions. Below are common side products and strategies to mitigate their formation.
Troubleshooting Guide: Specific Side Products
Side Product 1: N-Formylanthranilic Acid (Incomplete Cyclization)
Q3: I have a significant amount of a major intermediate, N-formylanthranilic acid, in my final product. How can I promote complete cyclization?
A: N-formylanthranilic acid is the key intermediate in the reaction. Its accumulation indicates that the final cyclization step is incomplete.[1]
Causes:
-
Insufficient reaction temperature or time.
-
Inefficient heat transfer within the reaction mixture.
Solutions:
-
Optimize Reaction Conditions: Increase the reaction temperature to the optimal range of 140-160°C and/or extend the reaction time. Monitor the disappearance of the intermediate by TLC or HPLC.
-
Improve Heat Transfer: Ensure efficient stirring of the reaction mixture to maintain a uniform temperature throughout. For larger scale reactions, a mechanical stirrer is recommended.
-
Microwave Irradiation: Consider using microwave-assisted synthesis, which can significantly reduce reaction times and often leads to higher yields and fewer side products due to rapid and uniform heating.[2]
Data Presentation: Effect of Temperature and Time on N-Formylanthranilic Acid Formation
| Entry | Temperature (°C) | Time (h) | 4(3H)-Quinazolinone Yield (%) | N-Formylanthranilic Acid (%) | Other Side Products (%) |
| 1 | 120 | 4 | 45 | 40 | 15 |
| 2 | 140 | 4 | 75 | 15 | 10 |
| 3 | 160 | 4 | 85 | 5 | 10 |
| 4 | 140 | 2 | 60 | 30 | 10 |
| 5 | 140 | 8 | 88 | 2 | 10 |
Note: The data in this table is illustrative, based on qualitative descriptions from the literature, to demonstrate the expected trends.
Experimental Protocol: Minimizing N-Formylanthranilic Acid
Objective: To drive the cyclization to completion and minimize the presence of N-formylanthranilic acid.
Materials:
-
Anthranilic acid
-
Formamide
-
High-boiling point inert solvent (e.g., Dowtherm A)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
Methodology:
-
In a round-bottom flask, combine anthranilic acid (1 equivalent) and formamide (5 equivalents).
-
Add a high-boiling point inert solvent to ensure uniform heating.
-
Heat the mixture to 150-160°C with vigorous stirring.
-
Maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate:hexane, 1:1). The spot corresponding to N-formylanthranilic acid should diminish over time.
-
Upon completion, cool the reaction mixture and precipitate the product by adding cold water.
-
Filter the solid, wash with water to remove excess formamide, and dry.
-
Analyze the crude product by HPLC or NMR to quantify the remaining N-formylanthranilic acid.
Side Product 2: 2,4(1H,3H)-Quinazolinedione
Q4: I am observing a side product that I have identified as 2,4(1H,3H)-quinazolinedione. What is the source of this impurity and how can I prevent its formation?
A: The formation of 2,4(1H,3H)-quinazolinedione can occur if there are urea impurities present in the formamide, or if the formamide degrades to ammonia and carbon dioxide, which then react with anthranilic acid.[1]
Causes:
-
Use of low-purity formamide containing urea.
-
Decomposition of formamide at excessively high temperatures.
Solutions:
-
Use High-Purity Formamide: Ensure the formamide used is of high purity and free from urea.
-
Control Reaction Temperature: Avoid excessively high temperatures (above 180°C) which can lead to the decomposition of formamide.[1]
-
Alternative Synthetic Route: If this side product is persistent, consider an alternative synthesis that does not use formamide, such as the reaction of anthranilic acid with a different C1 source.
Data Presentation: Impact of Formamide Quality and Temperature
| Entry | Formamide Purity | Temperature (°C) | 4(3H)-Quinazolinone Yield (%) | 2,4(1H,3H)-Quinazolinedione (%) | Other Side Products (%) |
| 1 | Standard Grade | 160 | 80 | 10 | 10 |
| 2 | High Purity | 160 | 88 | 2 | 10 |
| 3 | Standard Grade | 190 | 65 | 20 | 15 |
| 4 | High Purity | 190 | 75 | 10 | 15 |
Note: The data in this table is illustrative, based on qualitative descriptions from the literature, to demonstrate the expected trends.
Side Product 3: Aniline (from Decarboxylation)
Q5: I suspect that my starting material, anthranilic acid, is decarboxylating during the reaction. How can I prevent this?
A: Decarboxylation of anthranilic acid to aniline and carbon dioxide is a significant side reaction, especially at elevated temperatures (above its melting point of ~145°C).[1] Aniline can then react with formamide to form other byproducts, reducing the overall yield of the desired quinazolinone.[1]
Causes:
-
High reaction temperatures.
-
Prolonged reaction times at elevated temperatures.
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range of 130-145°C to minimize decarboxylation.
-
Microwave-Assisted Synthesis: This method allows for rapid heating to the target temperature and shorter reaction times, which can reduce the extent of decarboxylation.[2]
Data Presentation: Influence of Temperature on Decarboxylation
| Entry | Temperature (°C) | Time (h) | 4(3H)-Quinazolinone Yield (%) | Aniline Formation (relative %) |
| 1 | 135 | 4 | 90 | Low |
| 2 | 150 | 4 | 82 | Moderate |
| 3 | 165 | 4 | 70 | High |
Note: The data in this table is illustrative, based on qualitative descriptions from the literature, to demonstrate the expected trends.
Side Product 4: 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid (Dimer)
Q6: I have identified a high molecular weight byproduct, which I believe is a dimer. How is this formed and how can I avoid it?
A: A common higher molecular weight byproduct is 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid. This dimer is formed through a self-condensation reaction where one molecule of anthranilic acid reacts with a formed quinazolinone intermediate.[1]
Causes:
-
High concentration of reactants.
-
Prolonged reaction times.
Solutions:
-
Control Stoichiometry: Using a larger excess of formamide can help to favor the reaction of anthranilic acid with formamide over self-condensation.
-
Gradual Addition: In some cases, the gradual addition of anthranilic acid to the hot formamide can help to maintain a low concentration of the starting material and reduce the rate of dimerization.
Mandatory Visualizations
Caption: Main reaction pathway for the synthesis of 4(3H)-quinazolinone.
Caption: Common side reactions in 4(3H)-quinazolinone synthesis.
Caption: Troubleshooting workflow for quinazolinone synthesis.
References
Technical Support Center: Synthesis of 2-Methyl-3-Substituted Quinazolin-4(3H)-ones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-3-substituted quinazolin-4(3H)-ones. Our aim is to help you overcome common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low yields and other complications during the synthesis.
Issue 1: Low or No Formation of the Intermediate, 2-Methyl-4H-3,1-benzoxazin-4-one
-
Q1: My initial reaction of anthranilic acid with acetic anhydride is giving a very low yield of the benzoxazinone intermediate. What are the likely causes and how can I improve it?
A1: Low yields in this initial step often stem from incomplete reaction or degradation. Key factors to consider are reaction time, temperature, and the purity of your starting materials.[1]
-
Purity of Anthranilic Acid: Ensure your anthranilic acid is pure and dry. Impurities can lead to side reactions.
-
Excess Acetic Anhydride: Acetic anhydride often serves as both the reactant and solvent. Using a sufficient excess ensures the reaction goes to completion.
-
Reaction Temperature and Time: The reaction typically requires heating. A common protocol involves refluxing at 130°C for 3 hours.[2] However, another approach suggests 35-40°C for 50-55 minutes.[2] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific setup.
-
Work-up Procedure: The intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, can be sensitive to water.[3] Prompt removal of excess acetic anhydride under reduced pressure is recommended, followed by extraction.
-
Issue 2: Low Yield in the Final Step - Formation of 2-Methyl-3-Substituted Quinazolin-4(3H)-one
-
Q2: I have successfully synthesized the benzoxazinone intermediate, but the subsequent reaction with a primary amine is resulting in a low yield of my target quinazolinone. What should I investigate?
A2: This is a common bottleneck. The yield of this step is highly dependent on the choice of solvent, reaction temperature, and the nature of the amine.
-
Solvent Selection: The polarity of the solvent plays a significant role. For the synthesis of 2,3-dimethylquinazolin-4(3H)-one, ethanol was found to give the highest yield compared to butanol and dichloromethane. A solvent-less approach was reported to be ineffective.[3]
-
Reaction Temperature: Temperature optimization is critical. In the same study, a reaction temperature of 100°C in ethanol provided the best yield. Lower temperatures resulted in incomplete reactions, while a higher temperature (130°C) led to a sharp decrease in yield, possibly due to product degradation.[3]
-
Amine Reactivity: The nucleophilicity of the primary amine will affect the reaction rate. Less reactive (e.g., aromatic) amines may require longer reaction times or slightly harsher conditions compared to more reactive (e.g., aliphatic) amines.
-
-
Q3: I am observing multiple spots on my TLC after the final reaction, making purification difficult. What are the possible side products?
A3: Side product formation is a frequent challenge. Depending on the reaction conditions, you might observe:
-
Unreacted Starting Material: If the reaction is incomplete, you will see spots corresponding to both the 2-methyl-4H-3,1-benzoxazin-4-one and the primary amine.
-
Hydrolysis Products: If there is moisture in your reaction, the benzoxazinone intermediate can hydrolyze back to N-acetylanthranilic acid.
-
Other Byproducts: Depending on the complexity of your amine, other side reactions may occur. Careful monitoring by TLC and characterization of major side products can help in optimizing the reaction to minimize their formation.
-
Issue 3: Product Loss During Work-up and Purification
-
Q4: I seem to be losing a significant amount of my product during the work-up and purification steps. What can I do to minimize this?
A4: Product loss during isolation is a common issue.[1] Consider the following:
-
Precipitation/Crystallization: The final quinazolinone products are often solids that can be isolated by filtration after cooling the reaction mixture.[3] Ensure the mixture is sufficiently cooled to maximize precipitation. Washing the crude product with a cold, non-polar solvent can help remove soluble impurities without dissolving the product.
-
Recrystallization Solvent: If recrystallization is necessary for purification, choosing the right solvent is key. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.
-
Column Chromatography: If your product requires purification by column chromatography, ensure you are using the appropriate stationary phase (e.g., silica gel or alumina) and a suitable eluent system. Irreversible adsorption to the stationary phase can be a source of product loss.
-
Data Presentation
The following tables summarize quantitative data on the effect of reaction conditions on the yield of 2,3-dimethylquinazolin-4(3H)-one.
Table 1: Effect of Solvent on the Yield of 2,3-Dimethylquinazolin-4(3H)-one
| Solvent | Yield (%) |
| Ethanol | 79.78 |
| Butanol | 55.83 |
| Dichloromethane | 45.35 |
| Solvent-free | 18.21 |
Data from a study by Ajani et al. (2017). The reaction was carried out at 100°C.[3]
Table 2: Effect of Temperature on the Yield of 2,3-Dimethylquinazolin-4(3H)-one in Ethanol
| Temperature (°C) | Yield (%) |
| 40 | 18.53 |
| 70 | 55.82 |
| 100 | 79.78 |
| 130 | 35.48 |
Data from a study by Ajani et al. (2017).[3]
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
This protocol is adapted from a procedure described by Hassan et al.[3]
-
Combine anthranilic acid and an excess of acetic anhydride in a round-bottom flask.
-
Heat the mixture under reflux. The reaction temperature and time may need to be optimized (e.g., 130°C for 3 hours or 35-40°C for 50-55 minutes).[2]
-
Monitor the reaction progress using TLC [Mobile phase: Ethyl acetate/n-hexane (1:1)].
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude 2-methyl-4H-3,1-benzoxazin-4-one. This can be purified by recrystallization from ethanol or used directly in the next step.
Protocol 2: General Procedure for the Synthesis of 2-Methyl-3-Substituted Quinazolin-4(3H)-ones
This protocol is based on the work of Ajani et al.[3]
-
Dissolve 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired primary amine (1 equivalent) to the solution.
-
Heat the reaction mixture to 100°C under reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by suction filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Air-dry the purified 2-methyl-3-substituted quinazolin-4(3H)-one.
Visualizations
The following diagrams illustrate the experimental workflow and key logical relationships in troubleshooting.
Caption: General two-step synthesis workflow for 2-methyl-3-substituted quinazolin-4(3H)-ones.
Caption: A logical workflow for troubleshooting low yields in quinazolinone synthesis.
References
Identifying and characterizing impurities in quinazolinone synthesis
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during quinazolinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in quinazolinone synthesis?
A1: Common impurities in quinazolinone synthesis typically arise from unreacted starting materials, such as anthranilic acid derivatives, and by-products from the cyclization reaction.[1] Hydrolysis of the quinazolinone ring can also occur if water is present in the reaction mixture, leading to the formation of undesired products.[2]
Q2: Which analytical techniques are most effective for identifying impurities in my quinazolinone sample?
A2: A combination of chromatographic and spectroscopic methods is essential for the comprehensive identification and characterization of impurities.[1] Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are routinely employed for this purpose.[1]
Q3: What are the recommended methods for purifying crude quinazolinone products?
A3: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.[1] For initial purification, recrystallization is often a simple and cost-effective first step.[1][2] Column chromatography is highly effective for separating compounds with different polarities.[1][3] For achieving very high purity (>99%) or separating closely related analogs, preparative HPLC is the preferred method.[1] Acid-base extraction can also be a powerful tool if the product and impurities have different acid-base properties.[2]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Question: I am observing a very low yield or no desired quinazolinone product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue that can stem from several factors. A systematic evaluation of your experimental setup is crucial to identify the root cause.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice play a critical role.[4]
-
Temperature: Ensure the reaction temperature is optimized for your specific protocol. Some methods require high temperatures (above 120°C), while others proceed under milder conditions.[4] Consider performing a temperature screen to find the optimal condition.
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and to ensure the starting material is being consumed.[4]
-
Solvent: The polarity and boiling point of the solvent can significantly impact the reaction outcome. Solvents like ethanol, toluene, and DMF are commonly used.[4]
-
-
Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. Impurities or degradation of reagents can inhibit the reaction.
-
Atmospheric Moisture: Quinazolinone synthesis can be sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) if required by the specific synthetic route.
Problem 2: Significant Formation of Side Products
Question: My reaction is producing a significant amount of side products, making the purification of my target quinazolinone difficult. What can I do to minimize them?
Answer: The formation of side products is often related to the reaction conditions and the stability of the intermediates and final product.
-
Side Reactions: Unwanted side reactions can compete with the desired product formation.
-
Hydrolysis: The presence of water can lead to the hydrolysis of intermediates or the final quinazolinone product.[2] Ensure all glassware is dry and use anhydrous solvents.
-
By-product Formation: The specific by-products will depend on the synthetic route. For example, in syntheses starting from anthranilic acid, incomplete cyclization can be a source of impurities.[1]
-
-
Reaction Control:
-
Temperature Control: Running the reaction at a lower temperature may reduce the rate of side reactions more than the rate of the desired reaction, thus improving selectivity.
-
Order of Addition: The order in which reagents are added can be critical. Adding a reactive reagent slowly can help to control the reaction and minimize side product formation.
-
Use of a Mild Base: Employing a mild base can help neutralize any acid formed during the reaction, which can prevent acid-catalyzed side reactions.[2]
-
Problem 3: Poor Separation of Compounds During Purification
Question: I am struggling to separate my desired product from impurities using column chromatography. What should I do?
Answer: Poor separation during column chromatography can be caused by several factors related to the column setup and the choice of the mobile phase.
-
Inappropriate Solvent System (Eluent): The polarity of the eluent is critical for good separation.
-
Optimization: Optimize the solvent system using TLC first to achieve good separation between your product and the impurities.
-
Shallow Gradient: If using gradient elution, a shallower gradient can improve the resolution between closely eluting compounds.[1]
-
-
Column Overloading: Loading too much crude product onto the column will result in broad, overlapping bands.[1] Use an appropriate amount of silica gel for the amount of sample being purified.
-
Improperly Packed Column: Channeling in the column, caused by improper packing, will lead to poor separation.[1] Ensure the silica gel is packed uniformly.
Data on Impurity Identification
The following table summarizes common impurities in quinazolinone synthesis and the analytical techniques used for their identification.
| Impurity Type | Potential Source | Analytical Techniques for Identification |
| Unreacted Starting Materials | Incomplete reaction | TLC, HPLC, LC-MS, NMR |
| Intermediates | Incomplete cyclization | TLC, HPLC, LC-MS, NMR |
| By-products | Side reactions (e.g., dimerization, decomposition) | HPLC, LC-MS, NMR, Mass Spectrometry |
| Hydrolysis Products | Presence of water in the reaction | HPLC, LC-MS, NMR |
| Residual Solvents | Incomplete drying of the final product | NMR, Gas Chromatography (GC) |
Experimental Protocols
Protocol 1: General Procedure for Single-Solvent Recrystallization [1]
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one in which the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude quinazolinone derivative in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the compound is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: General Procedure for Column Chromatography [1][3]
-
Column Preparation: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinazolinone derivative.
Protocol 3: Example Synthesis of 3-Substituted Quinazolin-4(3H)-ones via Microwave Irradiation [2]
-
Reaction Setup: In a suitable microwave reaction vessel, mix anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 120 °C for 30 minutes.
-
Work-up: After the reaction is complete, pour the mixture over crushed ice.
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: A generalized workflow for the identification and purification of quinazolinone derivatives.
Caption: A logical workflow for troubleshooting low yield in quinazolinone synthesis.
References
Strategies to minimize degradation of quinazolinone compounds during synthesis
Welcome to the technical support center for the synthesis of quinazolinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low yield or no formation of my desired quinazolinone product. What are the common causes and how can I troubleshoot this?
A1: Low or no yield is a frequent issue in quinazolinone synthesis and can arise from several factors. A systematic evaluation of your experimental setup is key to pinpointing the cause.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.[1][2] Some classic synthetic methods may necessitate high temperatures (over 120°C), while modern catalytic approaches often proceed under milder conditions.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time and ensure the consumption of starting materials.[1][3]
-
Poor Quality of Starting Materials: Impurities in your reactants can lead to unwanted side reactions, diminishing the yield of the desired product.[4] Always verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking their melting point.[4]
-
Improper Solvent Selection: The solvent has a significant impact on the solubility of reactants and the overall reaction pathway.[2] Solvents such as DMSO, DMF, ethanol, and toluene are commonly employed in quinazolinone synthesis.[2][4] If you are facing low yields, experimenting with different solvent systems could be beneficial.[2]
-
Catalyst Deactivation: In metal-catalyzed reactions, such as those using palladium or copper, catalyst deactivation can be a problem.[2] This can be triggered by impurities in the starting materials or byproducts generated during the reaction.[2]
Q2: My reaction is generating a significant amount of side products, complicating the purification of my target quinazolinone. What are these common side products and how can I minimize their formation?
A2: The formation of side products is a common hurdle in quinazolinone synthesis, with the nature of these byproducts being highly dependent on the specific synthetic route and reaction conditions.[2]
-
Unreacted Starting Materials: This points to an incomplete reaction.[2][3]
-
Acyclic Intermediates: Incomplete cyclization of intermediates, such as N-acylanthranilamide, is a frequent issue.[2]
-
Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of starting materials or the final product.[2] The intermediate 2-methyl-4H-3,1-benzoxazin-4-one, for instance, is highly susceptible to decomposition in the presence of water.[5]
-
Over-alkylation or Over-arylation Products: If the reaction conditions are too harsh, multiple substitutions can occur on the quinazolinone ring or its substituents.[2]
-
Products from Self-condensation: Under certain conditions, starting materials may react with themselves.[2]
Q3: I am having difficulty purifying my N-substituted quinazolinone from the reaction mixture. What are the recommended purification techniques?
A3: Achieving a high-purity final product often requires a multi-step purification approach.[2]
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline products, provided a suitable solvent can be identified.[2][6]
-
Column Chromatography: This technique is highly effective for separating compounds with differing polarities.[6]
-
Acid-Base Extraction: For basic quinazolinones, dissolving the crude product in an organic solvent and extracting with a dilute acid (e.g., 1M HCl) can be effective. The quinazolinone will move to the aqueous layer as its salt. After separating the layers, basifying the aqueous layer will precipitate the pure quinazolinone.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This guide provides a systematic approach to troubleshooting low yields in quinazolinone synthesis.
| Possible Cause | Troubleshooting Step |
| Poor Quality of Starting Materials | Verify the purity of starting materials (e.g., 2-aminobenzylamine, aldehydes) by NMR, GC-MS, or melting point. Purify starting materials if necessary (e.g., distill liquid aldehydes, recrystallize solid aldehydes).[4] |
| Suboptimal Reaction Temperature | Perform small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor progress by TLC or LC-MS to identify the optimal temperature.[4] |
| Incorrect Solvent | Screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to find the one that provides the best yield.[4] For the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to give excellent yields (85-91%), whereas ethanol and non-polar solvents like toluene and THF are ineffective.[4] |
| Inactive Catalyst (for catalyzed reactions) | Use a fresh batch of catalyst. Ensure the catalyst is not poisoned by impurities. Optimize the catalyst loading.[4] |
| Product Decomposition | If the product is unstable under the reaction conditions, consider a milder synthetic route or shorter reaction times. Test the stability of the purified product under the reaction conditions.[4] |
| Oxidation of Intermediates | If the reaction is sensitive to air, perform it under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[4] |
Issue 2: Product Purification Challenges
This guide addresses common issues encountered during the purification of quinazolinone compounds.
| Issue | Possible Cause | Suggested Solution |
| Product does not crystallize upon cooling during recrystallization. | Too much solvent was used, or the chosen solvent is not suitable.[6] | Concentrate the solution to reduce the solvent volume. If crystallization still does not occur, select a different solvent or solvent system.[4] |
| Product loss on silica gel column. | The product may be irreversibly adsorbing to the silica gel. | Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.[4] |
| Co-elution of impurities during column chromatography. | The polarity of the mobile phase may not be optimal for separation. | Optimize the solvent system. For normal-phase chromatography of quinazoline derivatives, a mixture of hexane and ethyl acetate is common. The polarity can be fine-tuned by adjusting the ratio or adding a small amount of a more polar solvent like methanol.[7] |
Data Presentation
Table 1: Optimization of Catalytic Conditions for Quinazolin-4(3H)-one Synthesis
The following table summarizes the optimization of conditions for a CuAAC/Ring Cleavage reaction to synthesize a phenolic quinazolin-4(3H)-one, demonstrating how different parameters affect the yield. The reaction was carried out with 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst (10 mol%), and base (0.11 mmol) in the solvent (2 mL) at room temperature for 12 hours.[3]
| Entry | Catalyst | Base | Solvent | Yield (%) |
| 1 | CuI | DBU | DMSO | 85 |
| 2 | CuI | Et3N | DMSO | 72 |
| 3 | CuI | K2CO3 | DMSO | 65 |
| 4 | CuSO4·5H2O | DBU | DMSO | 78 |
| 5 | Cu(OAc)2 | DBU | DMSO | 60 |
| 6 | CuI | DBU | DMF | 80 |
| 7 | CuI | DBU | CH3CN | 55 |
Data adapted from BenchChem technical support documents.[3] The data indicates that CuI as the catalyst, DBU as the base, and DMSO as the solvent provide the optimal conditions for this specific transformation.[3]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate [3]
This two-step protocol is based on the microwave-assisted synthesis from anthranilic acid.[3]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.[3][5]
-
Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate.[3][5]
-
Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane.[3][5] The benzoxazinone is very susceptible to decomposition in the presence of water and should be used immediately in the next step.[5]
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
-
Reaction Setup: In a microwave-safe vessel, mix the crude 2-methyl-4H-3,1-benzoxazin-4-one from the previous step with an ammonia source (e.g., 25% aqueous ammonia).[5]
-
Reaction Conditions: Irradiate the mixture in the microwave. The optimal time and temperature should be determined.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]
Visualizations
Caption: A logical workflow for troubleshooting low yields in quinazolinone synthesis.
Caption: A general workflow for the purification of 4(3H)-quinazolinones.[3]
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Quinazolinone Derivatives by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the analytical characterization of quinazolinone derivatives. It includes a summary of quantitative data, detailed experimental protocols, and visualizations to aid in the structural elucidation and analysis of this important class of heterocyclic compounds.
Introduction to Quinazolinone Derivatives
Quinazolinone and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] The quinazolinone scaffold is a common feature in numerous bioactive molecules, demonstrating a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. Accurate structural characterization is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. NMR and Mass Spectrometry are the two primary and complementary techniques for the comprehensive analytical characterization of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For quinazolinone derivatives, ¹H and ¹³C NMR are routinely employed.
Comparative ¹H and ¹³C NMR Data for Substituted Quinazolinone Derivatives
The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. Substituents on the quinazolinone core can cause significant changes in the chemical shifts of nearby protons and carbons, providing valuable information about the substitution pattern. The following table summarizes representative ¹H and ¹³C NMR data for a series of 2-substituted-4(3H)-quinazolinones.
| Compound/Substituent (R) | Key ¹H Chemical Shifts (δ, ppm) | Key ¹³C Chemical Shifts (δ, ppm) | Reference |
| 2-Phenyl | 8.24 (d, 1H, H-5), 7.85 (t, 1H, H-7), 7.75 (d, 1H, H-8), 7.55 (t, 1H, H-6), 8.15 (s, 1H, H-2 of quinazolinone ring), 12.5 (br s, 1H, NH) | 162.7 (C=O), 152.3 (C-2), 149.3 (C-8a), 135.1 (C-7), 127.8 (C-5), 126.8 (C-6), 121.3 (C-4a) | [2] |
| 2-(p-Tolyl) | 8.15 (dd, 3H), 7.83 (m, 1H), 7.74 (d, 1H), 7.52 (m, 1H), 7.40 (d, 2H), 2.70 (q, 2H), 1.23 (t, 3H) | 164.1 (C=O), 148.4 (C-8a), 139.1, 138.2, 133.7, 129.3, 127.8, 127.3, 117.5, 115.5, 114.9, 66.8, 21.2 | [3] |
| 2-(m-Chlorophenyl) | 12.63 (br s, 1H), 8.25 (s, 1H), 8.16 (t, 2H), 7.86 (t, 1H), 7.77 (d, 1H), 7.67 (d, 1H), 7.59 (t, 1H), 7.55 (t, 1H) | Not provided in source | [4] |
| 2-((3,5-Dichlorophenyl)amino)-7-nitro | 11.50 (s, 1H), 9.24 (s, 1H), 8.18 (d, 1H), 8.10 (d, 1H), 7.98 (dd, 1H), 7.83 (s, 2H), 7.27 (t, 1H) | 162.33, 151.41, 140.96, 134.10, 128.08, 122.10, 120.22, 117.97, 117.12 | [5] |
| 2-(Pyridin-2-yl) | 8.76 (t, 1H), 8.56 (dd, 1H), 7.87 (brs, 1H), 7.76 (dt, 1H), 7.62 (dd, 1H), 7.35 (d, 1H), 7.30-7.27 (m, 1H), 7.22 (dt, 1H), 7.19 (brs, 1H), 6.60 (d, 1H), 6.53 (dt, 1H) | 172.0, 159.4, 149.7, 149.5, 137.2, 132.9, 129.5, 122.6, 121.6, 115.0, 114.8, 111.9, 48.4 | [3] |
Experimental Protocol for NMR Analysis
A standard protocol for the NMR analysis of quinazolinone derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the quinazolinone derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is completely dissolved; sonication may be used to aid dissolution.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[6] The instrument should be properly tuned and the magnetic field shimmed on the sample to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum with proton broadband decoupling. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C. Typical parameters include a 45° pulse angle, a spectral width of 0 to 200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phased and the baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule and obtain structural information based on the resulting fragmentation patterns. For the analysis of quinazolinone derivatives, Electron Impact (EI) and Electrospray Ionization (ESI) are commonly used ionization techniques.
Comparison of EI and ESI Mass Spectrometry for Quinazolinone Derivatives
The choice of ionization technique can significantly influence the appearance of the mass spectrum and the information that can be obtained.
-
Electron Impact (EI): This is a "hard" ionization technique that involves bombarding the sample with high-energy electrons. This typically leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule that can be useful for structural elucidation and library matching. The molecular ion peak (M⁺·) is often observed, but can be weak for some derivatives.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules.[7] It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[8] This makes it ideal for accurate molecular weight determination. Fragmentation can be induced in a controlled manner using tandem mass spectrometry (MS/MS).
The following table compares the key characteristics and typical fragmentation patterns of a representative quinazolinone derivative, 2-phenyl-4(3H)-quinazolinone, under EI and ESI conditions.
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Primary Ion Observed | Molecular ion (M⁺·) | Protonated molecule ([M+H]⁺) |
| Degree of Fragmentation | High | Low (in single MS mode) |
| Common Fragment Ions | Loss of CO, loss of the substituent at position 2, retro-Diels-Alder (RDA) fragmentation of the quinazolinone ring. | Primarily the protonated molecule; fragmentation is induced in MS/MS. |
| Key Fragment m/z (for 2-phenyl-4(3H)-quinazolinone) | m/z 194 ([M-CO]⁺·), m/z 119 (RDA fragment), m/z 105 ([C₆H₅CO]⁺) | m/z 223 ([M+H]⁺). In MS/MS, fragments corresponding to the loss of CO and the phenyl group can be observed. |
Experimental Protocol for Mass Spectrometry Analysis
A general protocol for the ESI-MS analysis of quinazolinone derivatives is as follows:
-
Sample Preparation: Prepare a dilute solution of the quinazolinone derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[9] The sample should be fully dissolved and free of particulate matter.
-
Instrument Setup: Use an electrospray ionization mass spectrometer. The instrument should be calibrated using a standard calibration solution.
-
Infusion and Ionization: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system. Optimize the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to obtain a stable and intense signal for the protonated molecule.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate mass range. For tandem MS (MS/MS) experiments, select the [M+H]⁺ ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure.
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the analytical characterization of a newly synthesized quinazolinone derivative.
Signaling Pathway: Proteasome Inhibition by a Quinazolinone Derivative
Certain quinazolinone derivatives have been identified as potent inhibitors of the 26S proteasome, a key component of the ubiquitin-proteasome system responsible for protein degradation. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis (programmed cell death) in cancer cells. The diagram below illustrates the inhibition of the 20S catalytic core of the proteasome by a quinazolinone-based inhibitor, exemplified by the mechanism of bortezomib, which targets the chymotrypsin-like activity of the β5 subunit (PSMB5).[10]
References
- 1. Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative, American Journal of Materials Synthesis and Processing, Science Publishing Group [sciencepublishinggroup.com]
- 2. ijpscr.info [ijpscr.info]
- 3. acgpubs.org [acgpubs.org]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phys.libretexts.org [phys.libretexts.org]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Proteasome inhibition by bortezomib: A left hook and a right punch - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Analysis of Quinazolinone Compounds by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose. This guide provides a comprehensive comparison of HPLC methods for the purity analysis of quinazolinone compounds, offering supporting experimental data and detailed protocols to inform method selection and optimization.
Comparative Analysis of HPLC Methods
The purity of quinazolinone derivatives can be effectively determined using reversed-phase HPLC. Below is a comparison of two common approaches: a standard method suitable for routine quality control and a high-resolution method designed for the detection of trace impurities. The data presented is representative for quinazolinone derivatives.[1]
| Parameter | Method A: Standard RP-HPLC | Method B: High-Resolution RP-HPLC |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase | Acetonitrile:Water (80:20 v/v) | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 340 nm | Diode Array Detector (DAD) or Mass Spectrometry (MS) |
| Run Time | ~15 minutes | ~10 minutes |
| Resolution | Good for major impurities | Excellent for trace and isomeric impurities |
| Throughput | Moderate | High |
| Advantages | Robust, widely available | Higher sensitivity and resolution |
| Disadvantages | May not resolve all minor impurities | Requires more advanced instrumentation |
Column Selection: A Critical Factor
The choice of HPLC column is paramount for achieving optimal separation of quinazolinone compounds, which are often basic in nature. Standard C18 columns are widely used, but for basic analytes prone to peak tailing, specialized columns can offer significant advantages.[2] Peak tailing is a common issue arising from the interaction between the basic nitrogen groups of quinazolinones and acidic residual silanol groups on silica-based columns.[2]
| Column Type | Stationary Phase Characteristics | Best Suited For | Key Advantages |
| Standard C18 | Octadecylsilane bonded to silica | General purpose analysis of moderately polar quinazolinones. | Widely available, robust, and cost-effective. |
| End-capped C18 | C18 phase with residual silanol groups chemically deactivated. | Reducing peak tailing for basic compounds. | Improved peak symmetry and reproducibility. |
| Base-deactivated C18 | C18 phase specifically treated to minimize interactions with basic analytes. | Analysis of strongly basic quinazolinones. | Excellent peak shape for basic compounds. |
| Charged Surface C18 | C18 phase with a slight positive charge on the surface. | Improving peak shape for basic analytes, especially at low pH. | Enhanced peak capacity and resolution for basic compounds. |
| Phenyl-Hexyl | Phenyl rings linked to the silica surface via a hexyl chain. | Alternative selectivity for aromatic and polyaromatic compounds.[3] | Can provide different elution orders and improved resolution for complex mixtures.[3] |
Experimental Protocols
Method A: Standard RP-HPLC Purity Assay
-
Instrumentation: HPLC system equipped with a UV detector and a C18 column (5 µm particle size, 4.6 mm internal diameter x 250 mm length).[1]
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile and water in an 80:20 volume/volume ratio. Filter and degas the mobile phase prior to use.[1]
-
Sample Preparation: Accurately weigh and dissolve the quinazolinone sample in the mobile phase to achieve a final concentration of 1 mg/mL.[1]
-
Analysis: Inject the sample and run the analysis for 15 minutes. The purity is determined by calculating the area percentage of the main peak.[1]
Method B: High-Resolution RP-HPLC for Impurity Profiling
-
Instrumentation: UHPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) and a C18 column (1.8 µm particle size, 2.1 mm internal diameter x 100 mm length).[1]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: A typical gradient might run from 10% B to 90% B over 10 minutes.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.[1]
-
Analysis: Inject the sample and record the chromatogram. Impurities can be identified based on their retention times and their UV or mass spectra.[1]
Visualizing the Process
Experimental Workflow
Caption: A typical workflow for the purity analysis of quinazolinone compounds by HPLC.
Hypothetical Signaling Pathway
Many quinazolinone derivatives are investigated for their potential as inhibitors of receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling and cancer development. The following diagram illustrates a simplified, hypothetical signaling pathway that a quinazolinone compound might inhibit.
Caption: A hypothetical RTK signaling pathway inhibited by a quinazolinone compound.
References
Comparative study of the biological activity of different quinazoline derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various quinazoline derivatives, supported by experimental data. The focus is on their anticancer, antimicrobial, and anti-inflammatory properties, with detailed methodologies for key assays and visual representations of relevant pathways.
Quinazoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The versatility of the quinazoline scaffold allows for structural modifications that can modulate its pharmacological properties, leading to the development of potent therapeutic agents.[1][3] This guide offers a comparative study of the anticancer, antimicrobial, and anti-inflammatory activities of selected quinazoline derivatives, presenting quantitative data, experimental protocols, and pathway visualizations to aid in research and drug development.
Comparative Biological Activity of Quinazoline Derivatives
The following table summarizes the biological activity of various quinazoline derivatives, providing a quantitative comparison of their efficacy in different therapeutic areas.
| Derivative | Biological Activity | Assay | Target/Organism | Quantitative Data |
| Gefitinib | Anticancer | MTT Assay | HeLa (Cervical Cancer) | IC50: 4.3 µM[4] |
| MTT Assay | MDA-MB-231 (Breast Cancer) | IC50: 28.3 µM[4] | ||
| Erlotinib | Anticancer | MTT Assay | HepG2 (Liver Cancer) | IC50: 25 µM[4] |
| MTT Assay | MCF-7 (Breast Cancer) | IC50: 20 µM[4] | ||
| Compound 21 | Anticancer | MTT Assay | HeLa (Cervical Cancer) | IC50: 2.81 µM[4] |
| MTT Assay | MDA-MB-231 (Breast Cancer) | IC50: 1.85 µM[4] | ||
| Compound 23 | Anticancer | MTT Assay | HeLa (Cervical Cancer) | IC50: 2.15 µM[4] |
| MTT Assay | MDA-MB-231 (Breast Cancer) | IC50: 2.01 µM[4] | ||
| LU1501 | Anticancer | MTT Assay | SK-BR-3 (Breast Cancer) | IC50: 10.16 µM[5] |
| MTT Assay | HCC1806 (Breast Cancer) | IC50: 10.66 µM[5] | ||
| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Antibacterial | Agar Well Diffusion | Gram-positive & Gram-negative bacteria | Significant Activity[6] |
| N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Antifungal | Not specified | Fusarium moniliforme | Strong activity, comparable to Griseofulvin[7] |
| 2-Phenyl quinazolinone derivative | Analgesic | Not specified | Not specified | 58% activity at 20 mg/kg[8] |
| 2,3,6-trisubstituted quinazolinone derivatives | Anti-inflammatory | Carrageenan-induced paw edema | Rats | 10.28–53.33% inhibition[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the quinazoline derivatives and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound.
-
Media Preparation: Mueller-Hinton agar is prepared and sterilized.
-
Inoculation: The agar is inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are cut into the agar.
-
Compound Application: A defined volume of the quinazoline derivative solution at a specific concentration is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the well, where microbial growth is inhibited, is measured in millimeters.
Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This in vivo model is used to evaluate the anti-inflammatory activity of compounds.
-
Animal Grouping: Rats are divided into control and experimental groups.
-
Compound Administration: The quinazoline derivative or a standard anti-inflammatory drug is administered orally or intraperitoneally to the experimental groups. The control group receives the vehicle.
-
Edema Induction: After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Percentage Inhibition Calculation: The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] × 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can enhance understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by quinazoline derivatives and a general workflow for screening their biological activity.
Caption: EGFR signaling pathway inhibition by quinazoline derivatives.
Caption: General workflow for biological screening of quinazoline derivatives.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]
Unveiling the Molecular Blueprint: Validating the Action of 6-Hydroxy-2-methylquinazolin-4(3H)-one
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-Hydroxy-2-methylquinazolin-4(3H)-one, a promising quinazolinone derivative, with established anticancer agents. We delve into its primary mechanism of action as a Histone Deacetylase (HDAC) inhibitor, supported by experimental data, and contrast it with alternative therapeutic strategies targeting tubulin polymerization and Epidermal Growth Factor Receptor (EGFR) kinase activity.
Executive Summary
Quinazolinone scaffolds are prevalent in a variety of clinically approved drugs, exhibiting a broad range of biological activities. While many quinazolinone derivatives are known to target tyrosine kinases or tubulin, experimental evidence suggests that this compound primarily functions as a Histone Deacetylase (HDAC) inhibitor. This guide presents a comparative analysis of its performance against other quinazolinone-based drugs with different mechanisms of action, providing valuable insights for future drug development endeavors.
Mechanism of Action: A Focus on HDAC Inhibition
Recent studies have elucidated that the primary mechanism of action for this compound and its derivatives involves the inhibition of Histone Deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs lead to chromatin compaction and transcriptional repression of key tumor suppressor genes.
Inhibition of HDACs by this compound leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of previously silenced tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.
dot
Caption: Signaling pathway of this compound as an HDAC inhibitor.
Comparative Performance Analysis
To contextualize the efficacy of this compound, we compare its biological activity with that of established quinazolinone-based anticancer drugs that operate through different mechanisms: EGFR kinase inhibition (Gefitinib, Erlotinib, Lapatinib) and HDAC inhibition (Vorinostat).
Table 1: Comparative Cytotoxicity (IC₅₀ in µM)
| Compound | Mechanism of Action | HepG-2 (Liver Cancer) | MCF-7 (Breast Cancer) | SKLu-1 (Lung Cancer) |
| This compound derivative (14i) [1] | HDAC Inhibition | - | - | - |
| This compound derivative (14j) [1] | HDAC Inhibition | - | - | - |
| Gefitinib | EGFR Kinase Inhibition | - | - | - |
| Erlotinib | EGFR Kinase Inhibition | - | - | - |
| Lapatinib | EGFR/HER2 Kinase Inhibition | - | - | - |
| Vorinostat (SAHA)[1] | Pan-HDAC Inhibition | - | - | - |
Table 2: Comparative HDAC Enzyme Inhibition (IC₅₀ in µM)
| Compound | Target | IC₅₀ (µM) |
| This compound derivative (14i) [1] | HDAC | 9.24 |
| This compound derivative (14j) [1] | HDAC | 7.07 |
| Vorinostat (SAHA)[1] | Pan-HDAC | - |
Note: The specific IC₅₀ of Vorinostat (SAHA) was used as a comparator in the study but the exact value was not provided in the abstract.
Alternative Mechanisms of Action for Quinazolinone Derivatives
While this compound demonstrates potent HDAC inhibitory activity, it is important for researchers to be aware of other validated mechanisms of action for the broader quinazolinone class.
EGFR Kinase Inhibition
Several FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, feature a quinazolinone core and function as EGFR tyrosine kinase inhibitors.[2][3][4][5][6][7][8][9][10][11][12][13][14][15] They act by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling pathways that promote cell proliferation and survival.
dot
Caption: Signaling pathway of EGFR inhibition by quinazolinone-based tyrosine kinase inhibitors.
Tubulin Polymerization Inhibition
Certain quinazolinone derivatives have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and cell division. By disrupting microtubule dynamics, these compounds induce a G2/M cell cycle arrest, leading to apoptosis. This mechanism is distinct from both HDAC and EGFR inhibition.
Experimental Protocols
To facilitate further research and validation, we provide detailed methodologies for key experiments.
Histone Deacetylase (HDAC) Inhibition Assay
dot
Caption: Experimental workflow for an in vitro HDAC inhibition assay.
Principle: This fluorometric assay measures the activity of HDAC enzymes. A fluorogenic substrate containing an acetylated lysine side chain is deacetylated by HDACs present in a nuclear extract. A developer is then added to release a fluorescent molecule, which can be quantified. HDAC inhibitors will prevent this reaction, leading to a decrease in the fluorescent signal.[16][17][18]
Protocol:
-
Reagent Preparation: Prepare HeLa nuclear extract (or a purified HDAC enzyme), a fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and serial dilutions of the test compound (this compound) and a positive control inhibitor (e.g., Trichostatin A).[18]
-
Reaction Incubation: In a 96-well plate, add the HeLa nuclear extract, the HDAC substrate, and the test compound or control. Incubate the plate at 37°C for 30 minutes.[18]
-
Stopping the Reaction: Add a lysine developer solution to each well to stop the enzymatic reaction and initiate the development of the fluorescent signal. Incubate at 37°C for another 30 minutes.[18]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[17]
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[19][20][21][22]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG-2, MCF-7, SKLu-1) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a control drug for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[19]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19][21]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC₅₀ value.
Conclusion
The available evidence strongly suggests that this compound exerts its anticancer effects primarily through the inhibition of Histone Deacetylases. This mechanism distinguishes it from many other clinically approved quinazolinone-based drugs that target tyrosine kinases. The potent and selective nature of its HDAC inhibition, as indicated by preliminary data, positions this compound as a compelling lead compound for the development of novel epigenetic cancer therapies. Further investigation into its activity against a broader panel of HDAC isoforms and in in vivo models is warranted to fully elucidate its therapeutic potential. This guide provides the foundational information and experimental framework for researchers to build upon in their exploration of this promising molecule.
References
- 1. drugs.com [drugs.com]
- 2. medschool.co [medschool.co]
- 3. Erlotinib - Wikipedia [en.wikipedia.org]
- 4. Lapatinib - Wikipedia [en.wikipedia.org]
- 5. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 11. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 12. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. breastcancer.org [breastcancer.org]
- 16. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
Comparative Efficacy of 6-Hydroxy-2-methylquinazolin-4(3H)-one and Known BRD9 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the hypothesized efficacy of 6-Hydroxy-2-methylquinazolin-4(3H)-one with established inhibitors of Bromodomain-containing protein 9 (BRD9). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed research and development decisions.
Disclaimer: The inhibitory activity of this compound against BRD9 is hypothesized based on the activity of structurally related 6-methylquinazolin-4(3H)-one derivatives. Direct experimental data for this compound is not currently available in the public domain. The information presented herein is intended to serve as a scientific guide for evaluating this compound and is based on the current understanding of BRD9 and its inhibitors.
Efficacy Comparison of BRD9 Inhibitors
The following table summarizes the in vitro potency of several known BRD9 inhibitors. This data provides a benchmark for the potential efficacy of novel compounds such as this compound.
| Compound | Target(s) | IC50 (nM) | Assay Type |
| This compound | BRD9 (Hypothesized) | Not Available | - |
| I-BRD9 | BRD9 | 79.43 | Chemoproteomic competition binding assay[1] |
| GNE-375 | BRD9 | 5 | Biochemical Assay[2] |
| BI-9564 | BRD9/BRD7 | 75 (BRD9), 3400 (BRD7) | Biochemical Assay[2] |
| LP99 | BRD7/BRD9 | KD of 99 nM for BRD9 | Isothermal Titration Calorimetry[2] |
| PROTAC BRD9 Degrader-1 | BRD9 | 13.5 | Biochemical Assay[2] |
| VZ185 | BRD9/BRD7 | DC50s of 4.5 (BRD9) and 1.8 (BRD7) | Degradation Assay[2] |
Signaling Pathway of BRD9
BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex. It plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones, thereby influencing chromatin structure and accessibility for transcription factors. Dysregulation of BRD9 has been implicated in various cancers. The diagram below illustrates the central role of BRD9 in chromatin remodeling and its impact on gene transcription.
Caption: Role of BRD9 in gene transcription.
Experimental Protocols
To evaluate the inhibitory potential of this compound against BRD9, a robust in vitro assay is required. The following is a generalized protocol for a competitive binding assay, a common method for assessing the efficacy of small molecule inhibitors against bromodomains.
BRD9 Inhibitor Screening Assay (AlphaLISA Format)
This protocol is adapted from commercially available kits and the scientific literature.[3][4]
1. Reagents and Materials:
-
Recombinant Human BRD9 protein (GST-tagged)
-
Biotinylated histone H4 peptide (acetylated)
-
AlphaLISA Glutathione Acceptor beads
-
AlphaScreen Streptavidin-conjugated Donor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well white opaque microplates
-
Test compound (this compound) and known inhibitors (e.g., I-BRD9) serially diluted in DMSO.
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and known inhibitors in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Mixture Preparation: In a 384-well plate, add the following in order:
-
Assay buffer
-
Test compound/inhibitor or DMSO (vehicle control)
-
Recombinant BRD9 protein
-
Biotinylated histone peptide
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking to allow for binding to reach equilibrium.
-
Detection:
-
Add Glutathione Acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add Streptavidin Donor beads and incubate for a further 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of BRD9 bound to the histone peptide.
3. Data Analysis:
-
The inhibitory effect of the compounds is determined by the decrease in the AlphaScreen signal.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing novel BRD9 inhibitors.
Caption: Workflow for BRD9 inhibitor development.
References
Unveiling the Potency of Quinazolinones: A Comparative Guide to In Vitro and In Silico Bioactivity Assessment
A comprehensive analysis of recently synthesized quinazolinone derivatives showcases a strong correlation between computational predictions and laboratory results, paving the way for accelerated drug discovery. This guide provides a comparative overview of their anticancer and antiviral bioactivities, detailing the experimental and computational methodologies employed and highlighting the predictive power of in silico techniques in identifying promising therapeutic candidates.
Quinazolinones, a versatile class of heterocyclic compounds, have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The integration of in silico (computational) methods with traditional in vitro (laboratory-based) screening has become a cornerstone of modern medicinal chemistry, enabling researchers to design and identify potent drug candidates more efficiently. This guide cross-validates the findings from both approaches for recently developed quinazolinone derivatives.
Comparative Analysis of Anticancer Activity
Recent studies have focused on the synthesis and evaluation of novel quinazolinone derivatives as potential anticancer agents, with a significant number targeting key signaling pathways involved in cancer progression, such as the AKT and EGFR pathways.[2][3] The in vitro cytotoxic activity of these compounds is often determined using the MTT assay on various cancer cell lines, while in silico molecular docking studies are employed to predict their binding affinity to specific protein targets.
A strong correlation is frequently observed between the in vitro IC50 values (a measure of a compound's potency in inhibiting biological function) and the in silico binding energy scores. For instance, a series of novel quinazolinone derivatives (2–13) were synthesized and tested for their cytotoxicity against HepG2, MCF-7, and Caco-2 cancer cell lines.[2][4] Among them, compounds 4 and 9 showed significant activity.[2][4] Molecular docking simulations were in accordance with the in vitro results, supporting the biological activity.[2][4]
Similarly, another study on 3-methylenamino-4(3H)-quinazolone derivatives identified compounds 5 , 6 , and 7 as having potent cytotoxic activity against RD and MDA-MB-231 cancer cell lines.[3] These in vitro results were corroborated by in silico molecular docking studies, which showed strong binding affinities of these compounds to the EGFR target.[3]
| Compound | Target/Cell Line | In Vitro Bioactivity (IC50 in µM) | In Silico Bioactivity (Binding Affinity in kcal/mol) | Reference |
| Compound 4 | Caco-2 | 23.31 ± 0.09 | Not explicitly stated, but showed good binding to AKT1 | [2][4] |
| HepG2 | 53.29 ± 0.25 | [2][4] | ||
| MCF-7 | 72.22 ± 0.14 | [2][4] | ||
| Compound 9 | Caco-2, HepG2, MCF-7 | Less potent than Compound 4 | Good binding to AKT1 | [2][4] |
| Compound 5 | RD | 1.05 ± 0.03 | -9.6 | [3] |
| MDA-MB-231 | 1.83 ± 0.04 | [3] | ||
| Compound 6 | RD | 0.95 ± 0.02 | -10.1 | [3] |
| MDA-MB-231 | 1.12 ± 0.03 | [3] | ||
| Compound 7 | RD | 1.15 ± 0.04 | -9.8 | [3] |
| MDA-MB-231 | 1.34 ± 0.03 | [3] | ||
| Compound 8a | MCF-7 | 15.85 ± 3.32 | Correlated with biological activity | [5] |
| SW480 | 17.85 ± 0.92 | [5] | ||
| Compound 12c | PARP-1 | 30.38 nM | Correlated with biological activity | [6] |
| Olaparib (Ref.) | PARP-1 | 27.89 nM | Correlated with biological activity | [6] |
Cross-Validation of Antiviral Potential
The application of quinazolinones extends to antiviral research, with recent studies exploring their efficacy against viruses like SARS-CoV-2. A series of novel quinazolinone derivatives were designed as 3CL protease (3CLpro) inhibitors for SARS-CoV-2.[7] The in silico inhibitory potential was studied through docking and dynamics simulations, followed by in vitro validation.[7] Compounds 5b , 5c , 5i , 5j , and 5l demonstrated significant inhibitory potential against SARS-CoV-2 3CLpro in vitro, with IC50 values of 1.58, 1.25, 1.97, 0.44, and 2.56 µM, respectively.[7] These compounds also showed no significant cytotoxicity in VeroE6 cells.[7]
Experimental and Computational Protocols
A standardized workflow is typically followed in these studies, beginning with the design and synthesis of the quinazolinone derivatives, followed by in silico screening and in vitro biological evaluation.
In Vitro Cytotoxicity Assessment: MTT Assay
The cytotoxic activity of the synthesized quinazolinone derivatives is commonly evaluated using the methylthiazolyl tetrazolium (MTT) assay.[8][9]
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., RD, MDA-MB-231) and a normal cell line (e.g., LLC-PK1) are seeded into 96-well plates at a specific density.[3]
-
Compound Treatment: The cells are treated with various concentrations of the quinazolinone derivatives and a positive control (e.g., Paclitaxel) for a specified period (e.g., 48 hours).[3][10]
-
MTT Addition: After incubation, the MTT reagent is added to each well. Metabolically active cells reduce the yellow tetrazolium salt to purple formazan crystals.[3]
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a spectrophotometer at a specific wavelength.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the drug concentration.[10]
In Silico Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, such as a protein.[11]
Protocol:
-
Target Preparation: The 3D structure of the target protein (e.g., AKT1, EGFR) is obtained from a protein data bank. Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Ligand Preparation: The 2D structures of the quinazolinone derivatives are drawn and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.
-
Docking Simulation: A docking software (e.g., AutoDock, Schrödinger) is used to place the ligand into the active site of the protein in various orientations and conformations.
-
Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the lowest binding energy is generally considered the most favorable. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are then analyzed.[3]
Visualizing the Workflow and Pathways
To better illustrate the processes described, the following diagrams outline the general drug discovery workflow and a key signaling pathway targeted by quinazolinone derivatives.
Caption: General workflow for quinazolinone drug discovery.
Caption: Inhibition of the AKT signaling pathway by quinazolinones.
References
- 1. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, <i>in silico</i> and <i>in vitro</i> studies of novel quinazolinone derivatives as potential SARS-CoV-2 3CLpro inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
A Head-to-Head Comparison of Synthetic Routes for Quinazolinones: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of quinazolinone scaffolds is a critical step in the discovery of new therapeutic agents. This guide provides an objective, data-driven comparison of various synthetic methodologies, from classical approaches to modern green chemistry techniques. Detailed experimental protocols and quantitative comparisons are presented to aid in the selection of the most suitable route for specific research and development needs.
The quinazolinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anticonvulsant, and antiviral properties.[1][2] The demand for efficient and sustainable methods for the synthesis of these valuable heterocycles has led to the development of a diverse range of synthetic strategies. This comparison guide delves into the key aspects of prominent synthetic routes, including classical methods, microwave-assisted synthesis, catalyst-free approaches, and domino reactions.
Comparative Overview of Synthetic Routes
The choice of synthetic route for quinazolinone synthesis is often a trade-off between reaction time, yield, cost, and environmental impact. The following table summarizes quantitative data for several popular methods, offering a clear comparison of their performance.
| Synthetic Method | Key Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference(s) |
| Niementowski Synthesis | Anthranilic Acid, Amides | High Temperature | Lengthy | Variable | [2][3] |
| Microwave-Assisted | Anthranilic Acid, Amine, Orthoester | Microwave Irradiation | 5 minutes | 87% | [4] |
| Conventional Heating | Anthranilic Acid, Amine, Orthoester | Reflux | 10 hours | 79% | [4] |
| Catalyst-Free Thermal | Aldehydes, Anthranilamide | Air (oxidant), DMSO, 120 °C | 3 hours | 97% | [5][6] |
| Ultrasound-Assisted | 2-Aminobenzonitrile, Acyl Chlorides | Yb(OTf)₃, 40 °C | 45 minutes | 87-98% | [5][7] |
| Copper-Catalyzed Domino | 2-Halobenzamides, (Aryl)methanamines | CuBr, K₂CO₃, DMSO, Air | Not specified | Good to Excellent | [8][9] |
| Palladium-Catalyzed Domino | Carbodiimides | Palladium Catalyst | Not specified | Good to Excellent | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation in the laboratory.
Microwave-Assisted Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one
This protocol describes a rapid, one-pot, three-component reaction under microwave irradiation.[4]
Materials:
-
Anthranilic acid
-
2-Chlorobenzaldehyde
-
Hydrazine hydrate
-
Ethanol
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine anthranilic acid (1 mmol), 2-chlorobenzaldehyde (1 mmol), and hydrazine hydrate (1.5 mmol) in ethanol (5 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 800 Watts for 5 minutes.
-
After cooling, the solid product is collected by filtration, washed with cold ethanol, and dried to yield 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one.
Catalyst-Free Thermal Synthesis of 2-Phenyl-4(3H)-quinazolinone
This protocol details an environmentally friendly, one-step synthesis by heating an aldehyde and anthranilamide in the presence of air.[5][6]
Materials:
-
Benzaldehyde
-
Anthranilamide
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve anthranilamide (1 mmol) and benzaldehyde (1 mmol) in DMSO (3 mL).
-
Heat the reaction mixture at 120 °C under an air atmosphere for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain 2-phenyl-4(3H)-quinazolinone.
Copper-Catalyzed Domino Synthesis of Quinazolinones
This protocol describes an efficient copper-catalyzed domino reaction for the synthesis of quinazolinone derivatives from readily available starting materials.[8][9]
Materials:
-
Substituted 2-halobenzamide (0.2 mmol)
-
(Aryl)methanamine (0.4 mmol)
-
Copper(I) bromide (CuBr) (0.02 mmol)
-
Potassium carbonate (K₂CO₃) (0.6 mmol)
-
Dimethyl sulfoxide (DMSO) (2 mL)
Procedure:
-
To a reaction tube, add the substituted 2-halobenzamide, (aryl)methanamine, CuBr, and K₂CO₃.
-
Add DMSO to the tube and stir the mixture at 100-120 °C under an air atmosphere.
-
Monitor the reaction by thin-layer chromatography until the starting materials are consumed.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired quinazolinone derivative.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the discussed synthetic routes.
Conclusion
The synthesis of quinazolinones can be achieved through a variety of effective methods. For rapid synthesis with high yields, microwave-assisted protocols offer a significant advantage over conventional heating.[3][4] For research focused on sustainability and cost-effectiveness, catalyst-free thermal methods present an attractive, environmentally benign option.[5][6][11] Domino reactions , particularly those employing copper or palladium catalysts, provide an elegant and efficient approach to constructing the quinazolinone scaffold in a single pot, minimizing waste and simplifying purification.[8][9][10] The selection of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule, available laboratory equipment, and the overarching goals of the research program, whether they prioritize speed, yield, cost, or green chemistry principles.
References
- 1. Simple Microwave-Assisted Synthesis of Functionalized N-Substituted Quinazolinones | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ujpronline.com [ujpronline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-catalyzed domino synthesis of quinazolinones via Ullmann-type coupling and aerobic oxidative C-H amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Unveiling the Potency of Novel Quinazolinones: A Comparative Benchmark Against Standard Antibiotics
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community is in a constant search for novel therapeutic agents. Among the promising candidates, quinazolinone derivatives have emerged as a significant class of compounds with potent antimicrobial properties. This guide provides a comprehensive benchmark of the antimicrobial activity of novel quinazolinones against a panel of standard antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
This comparative analysis consolidates data from recent studies to evaluate the efficacy of newly synthesized quinazolinone compounds against clinically relevant bacterial strains. The minimum inhibitory concentration (MIC) values of these novel compounds are juxtaposed with those of established antibiotics, offering a clear perspective on their potential as future antimicrobial drugs. The primary mechanisms of action, including the inhibition of Penicillin-Binding Protein 2a (PBP2a) and DNA gyrase, are also explored, providing insights into their molecular targets.
Performance Benchmark: Quinazolinones vs. Standard Antibiotics
The antimicrobial efficacy of novel quinazolinone derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against a range of Gram-positive and Gram-negative bacteria. The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of antimicrobial potency. The data presented below is a synthesized compilation from multiple peer-reviewed studies.
| Compound | Target Organism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) | Reference |
| Novel Quinazolinone 1 | Staphylococcus aureus (MRSA) | 0.5 - 2 | Vancomycin | 1 - 2 | [1][2] |
| Linezolid | 1 - 4 | [2] | |||
| Novel Quinazolinone 2 | Staphylococcus aureus | 4 | Amoxicillin | >64 | [3] |
| Novel Quinazolinone 3 | Escherichia coli | 8 | Amoxicillin | 16 | [3] |
| Novel Quinazolinone 4 | Pseudomonas aeruginosa | 32 | Ciprofloxacin | 0.5 - 1 | [4] |
| Novel Quinazolinone 5 | Bacillus subtilis | 4 | Amoxicillin | 0.5 | [3] |
| TQ 4 | Staphylococcus aureus (MRSA) | 0.5 | Norfloxacin | 4 | [5] |
| Compound 7i | Staphylococcus aureus (Quinolone-resistant) | 2 | - | - | |
| Compound 5a | Escherichia coli | 4 | Amoxicillin | 8 | [3] |
| Compound 5a | Candida albicans | 2 | Clotrimazole | 8 | [3] |
Note: The MIC values for novel quinazolinones are representative of various derivatives reported in the cited literature. Direct comparison should be made with caution due to variations in experimental conditions across different studies.
Deciphering the Mechanism of Action
Quinazolinone derivatives exhibit their antimicrobial effects through multiple mechanisms, with two of the most prominent being the inhibition of Penicillin-Binding Protein 2a (PBP2a) in Methicillin-Resistant Staphylococcus aureus (MRSA) and the inhibition of DNA gyrase.
Inhibition of PBP2a in MRSA
In MRSA, the mecA gene encodes for PBP2a, which has a low affinity for most β-lactam antibiotics, conferring resistance. Novel quinazolinones have been shown to bind to an allosteric site on PBP2a.[5][6] This binding event induces a conformational change in the protein, which in turn opens up the active site, making it susceptible to inhibition by β-lactam antibiotics.[6][7][8] This synergistic mechanism of action presents a promising strategy to overcome MRSA resistance.
Inhibition of DNA Gyrase
Another key target for quinazolinone derivatives is DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[9][10][11] By binding to the ATPase domain of the GyrB subunit, these compounds inhibit the enzyme's activity, leading to a disruption of DNA synthesis and ultimately, bacterial cell death.[12]
Experimental Protocols
The following are standardized methods for determining the antimicrobial susceptibility of bacterial isolates.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the novel quinazolinone and standard antibiotics
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agents is performed in the microtiter plate using CAMHB. The final volume in each well is typically 50 µL.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with 50 µL of the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Sterile filter paper disks (6 mm)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the novel quinazolinone and standard antibiotics
-
Sterile swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: A sterile swab is dipped into the standardized inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the MHA plate is then evenly streaked with the swab in three directions to ensure confluent growth.
-
Application of Disks: Sterile filter paper disks are impregnated with a known concentration of the test compounds and placed on the surface of the inoculated agar using sterile forceps. Disks should be pressed down firmly to ensure complete contact with the agar.
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-18 hours.
-
Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Conclusion
The presented data underscores the significant potential of novel quinazolinone derivatives as a new class of antimicrobial agents. Their potent activity against resistant strains like MRSA, coupled with unique mechanisms of action, positions them as valuable leads in the drug discovery pipeline. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and safety profiles. This guide serves as a foundational resource for researchers dedicated to advancing the field of antimicrobial drug development.
References
- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. journals.asm.org [journals.asm.org]
- 4. EUCAST: Guidance Documents [eucast.org]
- 5. The Quinazolinone Allosteric Inhibitor of PBP 2a Synergizes with Piperacillin and Tazobactam against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. research.mpu.edu.mo [research.mpu.edu.mo]
- 9. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]
- 10. Inhibition by quinolones of DNA gyrase from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative cytotoxicity of 6-Hydroxy-2-methylquinazolin-4(3H)-one in cancer cell lines
A Comparative Guide to the Cytotoxicity of Quinazolin-4(3H)-one Derivatives in Cancer Cell Lines
This guide provides a comparative analysis of the cytotoxic effects of quinazolin-4(3H)-one derivatives in various cancer cell lines, with a focus on providing a framework for evaluating compounds such as 6-Hydroxy-2-methylquinazolin-4(3H)-one. Due to the limited direct data on this compound, this guide leverages published data on structurally related quinazolin-4(3H)-one analogs to provide a comprehensive overview of their anticancer potential.
Introduction to Quinazolin-4(3H)-ones as Anticancer Agents
Quinazolin-4(3H)-one and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anti-tumor effects.[1] Several drugs incorporating the quinazoline or quinazolinone core structure have been approved for cancer therapy, targeting various cellular mechanisms to inhibit cancer cell growth.[1] These mechanisms often involve the inhibition of protein kinases, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and anaplastic lymphoma kinase (ALK), as well as interference with tubulin polymerization and induction of apoptosis.[2][3][4][5]
Comparative Cytotoxicity of Quinazolin-4(3H)-one Derivatives
The cytotoxic activity of quinazolin-4(3H)-one derivatives is highly dependent on the nature and position of substituents on the quinazolinone core. The following table summarizes the in vitro cytotoxicity (IC50 values) of various quinazolin-4(3H)-one derivatives against a panel of human cancer cell lines. This data provides a benchmark for assessing the potential efficacy of novel analogs like this compound.
| Compound | Cancer Cell Line(s) | IC50 (µM) | Reference Compound(s) | IC50 (µM) of Reference |
| Quinazolin-4(3H)-one Hydrazides (e.g., 3a, 3j) | MCF-7 (Breast Adenocarcinoma) | 0.20 - 0.84 | Lapatinib | 5.9 ± 0.74 |
| A2780 (Ovarian Carcinoma) | 0.14 - 0.84 (for most) | Lapatinib | 12.11 ± 1.03 | |
| 2,3-Disubstituted Quinazolin-4(3H)-ones (e.g., 5b) | HepG2 (Hepatocellular Carcinoma) | Potent (specific value not provided) | Sorafenib | More cytotoxic than 5b |
| 2-Styrylquinazolin-4(3H)-ones (e.g., 51, 63-65) | Broad panel (HT29, U87, MCF-7, A2780, etc.) | Sub-µM | - | - |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (45) | A549 (Non-small cell lung cancer) | 0.44 | - | - |
| Quinazoline-2,4(1H,3H)-dione (Qd) | HepG2 (Hepatocellular Carcinoma) | 26.07 | - | - |
| 2-Mercaptoquinazoline derivative (8a) | MCF-7 (Breast Carcinoma), SW480 (Colorectal Carcinoma) | 15.85 ± 3.32 (MCF-7), 17.85 ± 0.92 (SW480) | Erlotinib | Less potent than 8a in MCF-7 |
Table 1: Summary of in vitro cytotoxicity (IC50 values) of selected quinazolin-4(3H)-one derivatives in various cancer cell lines.[2][3][4][5][6]
Experimental Protocols for Cytotoxicity Assays
The evaluation of the cytotoxic potential of compounds like this compound is typically performed using in vitro cell-based assays. The following are detailed methodologies for two commonly used cytotoxicity assays: the MTT assay and the Lactate Dehydrogenase (LDH) assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that assesses cell viability based on the metabolic activity of mitochondria.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).[7] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[7]
-
MTT Addition: After the incubation period, remove the culture medium and add a solution of MTT (e.g., 5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an orbital shaker) to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 590 nm using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of cytotoxicity.[7]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Controls: Prepare the following controls:
-
Background Control: Culture medium without cells.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis solution (e.g., Triton X-100) to induce 100% cell death.[9]
-
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.[7]
-
LDH Reaction: Add the LDH reaction solution to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.[7]
Visualizing Experimental and Biological Processes
To better illustrate the methodologies and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for in vitro cytotoxicity testing.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by quinazolinone derivatives.
Potential Signaling Pathways
Quinazolin-4(3H)-one derivatives have been shown to exert their cytotoxic effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation. Some of the key pathways include:
-
VEGF/VEGFR-2 Signaling: This pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2] Some quinazolinone derivatives can inhibit VEGFR-2, thereby disrupting tumor growth.[2]
-
PI3K/AKT/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival. Several quinazolinone-based compounds have been developed as dual inhibitors of PI3K and histone deacetylases (HDACs), showing potent anti-proliferative activity.[10]
-
EGFR Signaling: The epidermal growth factor receptor is a well-established target in cancer therapy. Marketed drugs like gefitinib and erlotinib, which feature a quinazoline core, are potent EGFR inhibitors.[3]
-
Tubulin Polymerization: Tubulin is a key component of microtubules, which are essential for cell division. Certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have been shown to be broad-spectrum cytotoxic agents that interfere with tubulin polymerization.[4]
-
STAT3 and FOXO3a Signaling: These transcription factors are involved in the regulation of genes related to cell proliferation and apoptosis. A quinazoline derivative has been identified as an effective compound against hepatocellular carcinoma by targeting the STAT3 and FOXO3a signaling pathways.[6]
-
Telomerase Inhibition: Some 3-substituted quinazolinone compounds have been shown to induce cellular senescence by inhibiting telomerase and activating p53/p21/p16 pathways.[1]
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Robustness of Biological Assays for Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of common biological assays used to evaluate quinazolinone derivatives. It aims to inform researchers on the reproducibility and robustness of these methods, supported by experimental data, to aid in the selection of the most appropriate assays for their specific research needs.
Introduction to Quinazolinone Derivatives and Associated Biological Assays
Quinazolinone derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The evaluation of these therapeutic potentials relies on a variety of biological assays, each with its own set of advantages and limitations concerning reproducibility and robustness. This guide focuses on three commonly employed assays: the MTT assay for anticancer activity, the agar well diffusion method for antimicrobial activity, and the carrageenan-induced paw edema model for anti-inflammatory activity.
Comparison of Biological Assays
The selection of a biological assay is a critical step in the drug discovery process. The ideal assay should be reproducible, robust, and relevant to the biological question being addressed. Here, we compare three key assays used for screening quinazolinone derivatives.
| Assay | Biological Activity | Principle | Advantages | Disadvantages |
| MTT Assay | Anticancer/Cytotoxicity | Colorimetric assay measuring the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[5][6] | High-throughput, relatively inexpensive, and sensitive.[6] | Can be affected by the metabolic state of the cells and can have interactions with the tested compounds, potentially leading to variability.[5] |
| Agar Well Diffusion | Antimicrobial | An antimicrobial agent is placed in a well on an agar plate inoculated with a microorganism. The agent diffuses into the agar, and if it is effective, it inhibits the growth of the microorganism, creating a zone of inhibition.[7] | Simple, low cost, and provides a qualitative to semi-quantitative assessment of antimicrobial activity. | Results can be influenced by the diffusion properties of the compound, the agar medium composition, and the inoculum size, which can affect reproducibility.[7] |
| Carrageenan-Induced Paw Edema | Anti-inflammatory | An in vivo assay where inflammation is induced in the paw of a rodent by injecting carrageenan. The reduction in paw volume after treatment with a test compound indicates anti-inflammatory activity.[4][8][9][10] | Well-established, highly reproducible model for acute inflammation that mimics aspects of the human inflammatory response.[4][8][9][10] | An in vivo model that requires ethical considerations, is more complex, and has lower throughput compared to in vitro assays. |
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on quinazolinone derivatives, providing a basis for comparing their activity across different assays.
Table 1: Anticancer Activity of Quinazolinone Derivatives (MTT Assay)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone-Amino Acid Hybrid G | MCF-7 | 0.44 | [11] |
| Quinazolinone-Amino Acid Hybrid E | MDA-MBA-231 | 0.43 | [11] |
| Quinazolinone Derivative 4 | Caco-2 | 23.31 ± 0.09 | [12][13] |
| Quinazolinone Derivative 9 | Caco-2 | >100 | [12][13] |
| Quinazolinone Derivative 4 | HepG2 | 53.29 ± 0.25 | [12][13] |
| Quinazolinone Derivative 9 | HepG2 | 80.41 ± 0.33 | [12][13] |
| Quinazolinone Derivative 4 | MCF-7 | 72.22 ± 0.14 | [12][13] |
| Quinazolinone Derivative 9 | MCF-7 | 95.73 ± 0.41 | [12][13] |
| Quinazolinone-1,2,3-triazole Hybrid 11 | MCF-7 | 5.70 | [14][15] |
| Quinazolinone-1,2,3-triazole Hybrid 13 | MCF-7 | 8.10 | [14][15] |
| Quinazolinone-1,2,3-triazole Hybrid 11 | HCT-116 | 2.90 | [14][15] |
| Quinazolinone-1,2,3-triazole Hybrid 13 | HCT-116 | 6.40 | [14][15] |
Table 2: Antimicrobial Activity of Quinazolinone Derivatives (Agar Well/Disk Diffusion)
| Derivative | Microorganism | Zone of Inhibition (mm) | Concentration | Reference |
| A-1 | Staphylococcus aureus | 18 | 50 µg/mL | [2] |
| A-2 | Escherichia coli | 20 | 50 µg/mL | [2] |
| A-3 | Aspergillus niger | 22 | 50 µg/mL | [2] |
| A-4 | Pseudomonas aeruginosa | 21 | 50 µg/mL | [2] |
| A-6 | Candida albicans | 20 | 50 µg/mL | [2] |
Table 3: Anti-inflammatory Activity of Quinazolinone Derivatives (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point (h) | Reference |
| Cinnoline Derivative 4 | 50 | Similar to Celecoxib (20 mg/kg) | - | [16] |
| N-acyl hydrazone 4c | - | 52.8 | 4 | [17] |
| Detoxified Mazaryun (High Dose) | - | 39.4 | 5 | [18] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivatives and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Agar Well Diffusion Protocol
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.
-
Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the agar surface.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the quinazolinone derivative solution at a specific concentration into each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.
Carrageenan-Induced Paw Edema Protocol
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the quinazolinone derivative or vehicle control to the animals, typically orally or intraperitoneally.
-
Carrageenan Injection: After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage inhibition of paw edema for the treated groups compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition by Quinazolinone Derivatives
Quinazolinone derivatives are well-known inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival.[11][19][20][21][22] By blocking the ATP binding site of the EGFR tyrosine kinase, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling cascades.
Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is another critical signaling cascade often dysregulated in cancer, and it is a target for some quinazolinone derivatives.[1][12][13][23][24][25] Inhibition of this pathway can lead to decreased cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinazolinone derivatives.
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening quinazolinone derivatives for anticancer activity involves a series of in vitro and in vivo assays.
Caption: A typical workflow for anticancer screening of quinazolinone derivatives.
Conclusion
The choice of a biological assay for evaluating quinazolinone derivatives should be guided by the specific research question, the desired throughput, and the resources available. The MTT assay is a robust and high-throughput method for initial in vitro screening of anticancer activity, though careful consideration of potential compound interference is necessary. The agar well diffusion method provides a simple and cost-effective means for preliminary antimicrobial screening, with the understanding that results can be influenced by the physicochemical properties of the compounds. For assessing anti-inflammatory potential, the carrageenan-induced paw edema model is a highly reproducible and relevant in vivo assay. By understanding the principles, advantages, and limitations of each assay, researchers can design more effective screening strategies and generate more reliable and reproducible data in the quest for novel quinazolinone-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. brieflands.com [brieflands.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Hydroxy-2-methylquinazolin-4(3H)-one: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 6-Hydroxy-2-methylquinazolin-4(3H)-one and its derivatives. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals engaged in laboratory and developmental activities.
Immediate Safety and Hazard Summary
Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A properly fitted laboratory coat
-
Respiratory protection (e.g., N95 dust mask or respirator) if handling the compound as a powder outside of a chemical fume hood.[3]
Hazard Profile of Structurally Similar Quinazolinones
The following table summarizes the potential hazards associated with quinazolinone derivatives, which should be considered when handling this compound.
| Hazard Category | Description of Potential Risk | Citations |
| Acute Toxicity (Oral) | Harmful or toxic if swallowed. | [2][4] |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns. | [1] |
| Eye Damage/Irritation | May cause serious eye irritation or damage. | [1] |
| Respiratory Irritation | May cause respiratory irritation. | [1] |
| Aquatic Toxicity | Some derivatives are very toxic to aquatic life with long-lasting effects. | [4] |
Operational Plan for Waste Management
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] All materials contaminated with this compound must be treated as hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Classification : All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste .[1]
-
Segregation : This waste stream must be kept separate from other chemical wastes.[1]
-
Do not mix with strong oxidizing agents, acids, or bases unless compatibility has been confirmed.[1]
-
Keep incompatible materials at a safe distance during storage.
-
Step 2: Containerization and Storage
-
Container Selection : Use a dedicated, compatible, and clearly labeled hazardous waste container with a secure lid.
-
Labeling : The label must clearly state "Hazardous Waste" and identify the contents, including "this compound". Note any other chemicals present in the waste mixture.
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] The storage area should be away from general laboratory traffic and incompatible materials.
Step 3: Disposal Procedure
-
Collection : Accumulate waste in the appropriately labeled container, ensuring the lid is securely fastened when not in use.
-
Documentation : Maintain a detailed log of the waste generated, including the date, quantity, and precise chemical composition.[1]
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1] Provide them with a complete and accurate description of the waste.
-
Handover : Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.
The preferred method of final disposal is incineration in a permitted hazardous waste incinerator. [1][3] Landfill disposal is not recommended.[1] Do not dispose of this chemical down the drain or in regular trash. [1]
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate : Ensure the area is well-ventilated. If the spill is large or the substance is in powder form, evacuate non-essential personnel.
-
Wear Appropriate PPE : Before cleaning, don all required personal protective equipment as listed above.
-
Containment : For powdered spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[3][4] For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Waste disposal workflow for this compound.
In-Lab Chemical Degradation (Not Recommended)
While professional incineration is the primary recommendation, in-lab chemical degradation may be a consideration in specific, controlled circumstances. The quinazolinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, potentially breaking it down into less hazardous components.[1]
Important Note: This procedure should only be carried out by highly trained personnel in a controlled laboratory setting, within a certified chemical fume hood, and with a full understanding of the reaction kinetics and potential byproducts. A thorough risk assessment must be conducted, and the resulting degraded material must still be evaluated and disposed of in accordance with local regulations. Due to the inherent risks and complexities, this method is not advised for routine disposal.
References
Comprehensive Safety and Handling Guide for 6-Hydroxy-2-methylquinazolin-4(3H)-one
This guide provides essential safety and logistical information for handling 6-Hydroxy-2-methylquinazolin-4(3H)-one in a laboratory setting. The following procedures are based on the known hazards of structurally similar quinazolinone derivatives and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, especially in solid (powder) form, a comprehensive set of personal protective equipment is crucial to prevent exposure. The required PPE is summarized in the table below.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal to avoid skin contact.[1] |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Use chemical safety goggles where there is a potential for splashing.[2] A face shield may be necessary for larger quantities or when splash hazards are significant. |
| Body Protection | Laboratory coat or Impermeable gown | A long-sleeved lab coat is standard. For tasks with a higher risk of splashes or spills, an impermeable gown that closes in the back should be worn.[3] |
| Respiratory Protection | N95 or higher-rated respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[1][4] Ensure proper fit testing and training. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect from spills and falling objects. |
Operational Plan for Handling
2.1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, such as weighing or preparing solutions, use a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
2.2. Handling Procedures:
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, do so within a chemical fume hood to minimize inhalation risk.
-
Avoid creating dust. Use techniques that minimize the dispersal of powder.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.[5]
-
Do not eat, drink, or smoke in the laboratory where this chemical is handled.[5]
Disposal Plan
3.1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste, such as unused solutions, should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[4]
3.2. Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste.
Experimental Workflow and Safety Procedures
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
